Physicochemical Profiling and High-Resolution Mass Spectrometry of 4-Phenylpiperidin-3-ol Hydrochloride
An In-Depth Technical Whitepaper for Drug Development Professionals Introduction to the Pharmacophore The piperidine scaffold is a ubiquitous structural motif in FDA-approved therapeutics, heavily utilized in the design...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Whitepaper for Drug Development Professionals
Introduction to the Pharmacophore
The piperidine scaffold is a ubiquitous structural motif in FDA-approved therapeutics, heavily utilized in the design of central nervous system (CNS) agents. 4-Phenylpiperidin-3-ol hydrochloride serves as a critical synthetic intermediate and building block in medicinal chemistry. The specific spatial arrangement of the phenyl ring and the hydroxyl group on the piperidine ring dictates its binding affinity and target selectivity, making it highly valuable for synthesizing analogs of monoamine transporter inhibitors and opioid receptor ligands.
Understanding the precise physicochemical properties of this compound—specifically the distinction between its bulk molecular weight and its monoisotopic exact mass—is foundational for downstream structural elucidation, quality control, and pharmacological formulation.
Physicochemical Properties: Molecular Weight vs. Exact Mass
In pharmaceutical development and analytical chemistry, distinguishing between average molecular weight and monoisotopic exact mass is critical for structural validation[1].
Average Molecular Weight (213.70 g/mol ): This value is calculated using the standard atomic weights of elements, which reflect their natural isotopic distribution on Earth. This macroscopic measurement is essential for stoichiometric calculations during bulk synthesis and formulation.
Monoisotopic Exact Mass (213.0920 Da): This value is calculated using the mass of the most abundant, stable isotope of each constituent element (e.g.,
12
C,
1
H,
35
Cl,
14
N,
16
O). High-Resolution Mass Spectrometry (HRMS) relies exclusively on this value to determine the elemental composition with sub-ppm mass accuracy, allowing researchers to definitively rule out isobaric impurities[2].
Quantitative Data Summary
Table 1: Physicochemical Specifications of 4-Phenylpiperidin-3-ol Hydrochloride
Property
Value
Application Context
Chemical Name
4-Phenylpiperidin-3-ol hydrochloride
Nomenclature
CAS Number
1004527-52-9 (General) / 69675-30-5 (trans)
Sourcing & Compliance
Molecular Formula
C₁₁H₁₆ClNO
Elemental Analysis
Average Molecular Weight
213.70 g/mol
Synthetic Stoichiometry
Monoisotopic Exact Mass
213.0920 Da
HRMS Validation
Free Base Exact Mass
177.1154 Da
ESI+ Target Mass
Analytical Workflows & Methodologies
To ensure scientific integrity, analytical protocols must be designed as self-validating systems . This means the methodology must include internal orthogonal checks that independently confirm the results without relying on a single data point.
High-Resolution Mass Spectrometry (HRMS) Protocol
Causality in Experimental Design:
Electrospray Ionization in positive mode (ESI+) is selected because the secondary amine of the piperidine ring possesses a high proton affinity (pKa ~9–10). This ensures near-quantitative ionization, driving the equilibrium toward the protonated state and yielding superior signal-to-noise ratios.
Self-Validating Mechanism:
The presence of the hydrochloride salt is indirectly validated in ESI+ by observing the protonated free base
[M+H]+
at m/z 178.1232. To make the system self-validating, a parallel ESI- (negative mode) scan is executed simultaneously. The observation of the chloride anion
[Cl]−
at m/z 34.9689, accompanied by its characteristic 3:1
35
Cl/
37
Cl isotopic signature, definitively confirms the salt form, validating the full molecular formula.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1.0 mg of 4-Phenylpiperidin-3-ol hydrochloride in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL primary stock solution.
Dilution & Matrix Modification: Dilute the stock to a final concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Reasoning: Formic acid acts as an abundant proton source in the droplet, suppressing unwanted sodium adducts (
[M+Na]+
) and driving the formation of the desired
[M+H]+
ion.
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a linear mobile phase gradient from 5% to 95% Acetonitrile over 5 minutes to separate the active pharmaceutical ingredient (API) from highly polar synthetic byproducts.
Mass Analysis: Introduce the eluent into an Orbitrap or Time-of-Flight (TOF) mass spectrometer. Calibrate the instrument using a standard tuning mix to ensure a mass error of < 2 ppm.
Data Acquisition: Scan from m/z 50 to 500. Extract the ion chromatogram (EIC) for m/z 178.1232 ± 0.005 Da.
Figure 1: LC-HRMS workflow for exact mass determination of piperidine derivatives.
Structural Elucidation via MS/MS Fragmentation
To confirm the structural connectivity of the molecule, Collision-Induced Dissociation (CID) is employed.
Causality in Fragmentation:
Applying a normalized collision energy (NCE) of 20 eV induces initial fragmentation. The hydroxyl group on the piperidine ring makes the molecule highly susceptible to the neutral loss of water (-18.0106 Da), yielding a characteristic fragment at m/z 160.1126. Further increasing the energy to 40 eV leads to the deep cleavage of the piperidine ring itself, isolating the highly stable phenyl cation at m/z 77.0391. This energy-dependent fragmentation provides a robust fingerprint for the 4-phenyl-3-piperidinol core.
Figure 2: Collision-Induced Dissociation (CID) fragmentation pathway for the protonated free base.
Conclusion
The rigorous characterization of 4-Phenylpiperidin-3-ol hydrochloride requires a precise understanding of its exact mass (213.0920 Da) and its specific ionization behavior. By employing self-validating LC-HRMS workflows that leverage the basicity of the piperidine ring, the isotopic signature of the chloride counterion, and the distinct fragmentation patterns of the hydroxylated scaffold, drug development professionals can confidently verify the identity, structural integrity, and purity of this crucial synthetic building block.
The Pharmacological Potential of 4-Phenylpiperidin-3-ol Hydrochloride in Modern Drug Discovery: A Privileged Scaffold for Targeted Therapeutics
Executive Summary: The "Privileged Scaffold" Paradigm In modern medicinal chemistry, a "privileged scaffold" refers to a core molecular framework capable of providing high-affinity ligands for diverse, seemingly unrelate...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The "Privileged Scaffold" Paradigm
In modern medicinal chemistry, a "privileged scaffold" refers to a core molecular framework capable of providing high-affinity ligands for diverse, seemingly unrelated receptor targets. 4-Phenylpiperidin-3-ol hydrochloride (CAS: 69675-30-5 for the trans-racemate) represents a quintessential example of such a scaffold []().
Rather than acting as a therapeutic agent itself, this compound serves as a highly versatile building block. By leveraging its stereocenters (C3 and C4) and its reactive secondary amine, researchers can synthesize potent inhibitors for oncology targets like PI3K-δ 1, neurodegenerative targets like BACE1 (Beta-secretase) 2, and metabolic receptors like Neuromedin U 3. This whitepaper deconstructs the physicochemical rationale behind its use, details self-validating synthetic and screening protocols, and maps its pharmacological trajectory.
Physicochemical Rationale & Structural Causality
Before deploying a scaffold into a High-Throughput Screening (HTS) pipeline, we must understand the causality behind its physical form and stereochemistry.
Why the Hydrochloride Salt?
In drug discovery, the free base form of 4-phenylpiperidin-3-ol is rarely used for stock library generation. The free secondary amine is prone to oxidative degradation and exhibits poor aqueous solubility, which complicates the logistics of serial dilutions in assay buffers.
The Causality: Converting the molecule to its hydrochloride salt protonates the piperidine nitrogen (pKa ~9.5), locking it into a stable, highly crystalline lattice. This drastically enhances shelf-life, prevents atmospheric CO2 absorption (carbamate formation), and ensures precise molarity when solubilized in DMSO for biological assays.
Stereochemical Significance
The spatial orientation of the 3-hydroxyl and 4-phenyl groups dictates target selectivity. For instance, the trans-(3R,4R) configuration projects the bulky phenyl ring into deep hydrophobic pockets (such as the S1' subsite of BACE1), while the 3-hydroxyl group acts as a rigidified, directional hydrogen-bond donor/acceptor, anchoring the molecule precisely within the active site.
Key Therapeutic Targets & Mechanistic Pathways
A. PI3K-δ Inhibition (Oncology & Immunology)
Phosphoinositide 3-kinase delta (PI3K-δ) is a critical lipid kinase in leukocyte signaling. Derivatives of 4-phenylpiperidin-3-ol (e.g., CMPD 346) have been patented as highly selective PI3K-δ inhibitors 1. The piperidine nitrogen allows for N-alkylation with purine/pyrimidine moieties that bind the ATP hinge region, while the 4-phenyl group occupies the unique specificity pocket of the delta isoform, preventing off-target inhibition of PI3K-α or β.
Fig 1: Mechanism of PI3K-δ inhibition by 4-phenylpiperidin-3-ol derivatives, blocking downstream Akt signaling.
B. BACE1 Inhibition (Alzheimer's Disease)
Beta-secretase 1 (BACE1) cleavage of the Amyloid Precursor Protein (APP) is the rate-limiting step in neurotoxic amyloid-beta (Aβ) production. 3,4-disubstituted piperidines synthesized from this scaffold act as transition-state mimetics, binding to the catalytic aspartyl dyad of BACE1 2.
To transform the inactive scaffold into a bioactive lead, N-alkylation is required. The following protocol is designed as a self-validating system to ensure high-fidelity library generation.
Objective: N-alkylation of 4-phenylpiperidin-3-ol hydrochloride to generate a PI3K-δ inhibitor precursor.
Step-by-Step Methodology:
Preparation: Suspend 4-phenylpiperidin-3-ol hydrochloride (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO) to a 0.2 M concentration.
Base Liberation: Add finely powdered Potassium Carbonate (K₂CO₃, 3.0 eq) and stir at 25°C for 30 minutes.
Causality: The excess base ensures complete neutralization of the HCl salt. DMSO, a polar aprotic solvent, is chosen specifically because it strips the solvation shell from the liberated amine, maximizing its nucleophilicity for the SN2 displacement while minimizing unwanted O-alkylation at the 3-hydroxyl group.
Electrophile Addition: Dropwise addition of the electrophile (e.g., a substituted benzyl bromide, 1.1 eq).
Thermal Activation: Heat the reaction vessel to 60°C for 4 hours.
Causality: 60°C provides the exact kinetic energy required to overcome the activation barrier of the sterically hindered secondary amine without inducing thermal degradation or elimination side-reactions.
Self-Validation (LC-MS Check): Withdraw a 10 µL aliquot, spike with an internal standard (biphenyl), and run LC-MS.
Trustworthiness Rule: If the mass balance deviates by >5% (indicating O-alkylation or elimination), the system triggers an automatic halt. Proceed to quench only if the product peak area is >90%.
Quench & Isolate: Pour the mixture into ice-cold water to precipitate the functionalized product. Filter and dry under vacuum.
In Vitro Pharmacological Screening: Kinase Assay Protocol
Once the library of 4-phenylpiperidin-3-ol derivatives is synthesized, they must be screened. We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay for PI3K-δ.
Step-by-Step Methodology:
Enzyme Preparation: Dilute recombinant human PI3K-δ in assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA).
Causality: Mg²⁺ is an essential cofactor for ATP binding. EGTA is critical as it chelates trace heavy metals that could cause false-positive allosteric inhibition of the kinase.
Acoustic Dispensing: Use an acoustic liquid handler to dispense 100 nL of the piperidine derivative (serial dilution in DMSO) into a 384-well microplate. Add 5 µL of the enzyme solution and incubate for 15 mins at room temperature.
Causality: Pre-incubation allows for steady-state binding kinetics to establish before the substrate is introduced.
Reaction Initiation: Add 5 µL of ATP/PIP2 substrate mix to initiate the kinase reaction.
Detection: After 30 mins, add the HTRF detection reagent (Europium-labeled antibody against PIP3). Read time-resolved fluorescence at 620 nm and 665 nm.
Fig 2: Self-validating High-Throughput Screening (HTS) workflow for kinase assays.
The Self-Validating Rule: To ensure absolute data integrity, every plate includes a positive control (Idelalisib) and a negative control (DMSO vehicle). The assay automatically calculates the Z'-factor. Any plate with a Z' < 0.6 is immediately discarded , preventing false positives/negatives from entering the lead optimization pipeline.
The versatility of the 4-phenylpiperidin-3-ol scaffold is best demonstrated by how stereochemical and functional group modifications shift its target affinity. Below is a structured comparison of validated derivatives derived from the scaffold.
An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Phenylpiperidin-3-ol Hydrochloride
This guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 4-Phenylpiperidin-3-ol hydrochloride. It is intended for researchers, scie...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 4-Phenylpiperidin-3-ol hydrochloride. It is intended for researchers, scientists, and drug development professionals who are engaged in the structural elucidation of small organic molecules. This document details the complete workflow, from synthesis and crystallization to data analysis and structural interpretation, grounding each step in established scientific principles.
Introduction: The Significance of the 4-Phenylpiperidine Scaffold
The piperidine ring is a foundational heterocyclic scaffold in medicinal chemistry, appearing in a vast array of natural alkaloids and synthetic pharmaceuticals. Its derivatives are known to exhibit a wide range of biological activities, including analgesic, antipsychotic, and antimicrobial properties.[1][2] The specific compound, 4-Phenylpiperidin-3-ol hydrochloride, combines this privileged scaffold with a phenyl group and a hydroxyl moiety, making it a valuable building block for developing novel therapeutic agents. Its derivatives have been explored for their potential as mu-opioid receptor agonists and for their antiproliferative effects.[3][4][5]
Determining the precise three-dimensional atomic arrangement of this molecule through single-crystal X-ray diffraction (SC-XRD) is paramount.[6][7] The crystal structure provides definitive information on:
Molecular Conformation: The exact geometry, including the puckering of the piperidine ring and the orientation of its substituents.
Stereochemistry: Unambiguous assignment of the relative and absolute configuration of chiral centers.
Intermolecular Interactions: A detailed map of hydrogen bonds, van der Waals forces, and ionic interactions that govern the crystal packing.
This structural data is crucial for understanding structure-activity relationships (SAR), optimizing drug-receptor interactions, and guiding the design of new chemical entities with improved pharmacological profiles.
Experimental Workflow: From Synthesis to Single Crystal
The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The overall process is a multi-stage endeavor requiring careful planning and execution.
Caption: Experimental workflow for crystal structure determination.
Synthesis and Purification Protocol
The synthesis of 4-Phenylpiperidin-3-ol can be achieved through various established synthetic routes. Following synthesis of the free base, conversion to the hydrochloride salt is performed. This is not only crucial for many pharmaceutical applications to improve solubility and stability but also significantly aids in crystallization.[8]
Protocol for Hydrochloride Salt Formation and Purification:
Dissolution: Dissolve the purified 4-Phenylpiperidin-3-ol free base in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.
Acidification: Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or as anhydrous HCl gas) to the stirred solution. The hydrochloride salt will typically precipitate out of the solution.
Isolation: Collect the resulting solid by vacuum filtration and wash with a small amount of cold solvent to remove any residual impurities.
Recrystallization: Further purify the salt by recrystallization. Ethanol or a mixture of methanol and ethyl acetate are often effective solvents for this purpose.[9] The goal is to obtain a highly pure, crystalline powder which will serve as the starting material for single-crystal growth.
Single Crystal Growth
Growing a single crystal suitable for X-ray diffraction (typically 0.1-0.5 mm in all dimensions) is often the most challenging step. The choice of solvent is critical.[10] For organic hydrochloride salts, polar protic solvents or solvent mixtures are generally a good starting point.
Protocol for Crystallization by Slow Evaporation:
Prepare a Saturated Solution: In a clean vial, dissolve the purified 4-Phenylpiperidin-3-ol hydrochloride in a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) with gentle heating until the solid is fully dissolved.
Induce Supersaturation: Allow the solution to cool slowly to room temperature. The solution should be near saturation at this point.
Slow Evaporation: Cover the vial with a cap or parafilm pierced with a few small holes. This allows the solvent to evaporate very slowly over several days to weeks.
Monitor Crystal Growth: As the solvent evaporates, the concentration of the solute will increase, leading to the formation of single crystals.
Harvesting: Once crystals of suitable size and quality have formed, carefully remove them from the solution using a spatula or loop and dry them on filter paper.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a non-destructive analytical technique that provides the most detailed information about the atomic arrangement within a crystal.[6]
Data Collection
The selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.[10] The low temperature minimizes thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.
Step-by-Step Data Collection Process:
Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a glass fiber or a loop with a cryo-protectant oil.
Centering: The crystal is carefully centered in the X-ray beam using the goniometer adjustments.[6]
Unit Cell Determination: A short series of diffraction images (frames) are collected to locate the diffraction spots. These spots are used by the instrument's software to determine the crystal's unit cell parameters and Bravais lattice.
Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. Modern CCD or CMOS detectors collect hundreds of diffraction images.[11]
Structure Solution and Refinement
The collected diffraction data (a series of reflection intensities) must be processed to generate a model of the atomic arrangement.
Data Reduction and Integration: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects, absorption).
Space Group Determination: Based on the symmetry of the diffraction pattern and systematic absences, the space group of the crystal is determined. This defines the symmetry operations within the unit cell.
Structure Solution (The Phase Problem): The primary challenge is solving the "phase problem," as the detectors only measure the intensity (amplitude) but not the phase of the diffracted X-rays. Direct methods or Patterson methods are computational techniques used to generate an initial set of phases, which allows for the calculation of an initial electron density map.
Model Building: The initial electron density map is interpreted to place atoms, building a preliminary molecular model.
Structure Refinement: The atomic positions and their anisotropic displacement parameters (which model thermal motion) are refined against the experimental data using a least-squares minimization process. This iterative process improves the agreement between the calculated diffraction pattern from the model and the observed pattern. The quality of the refinement is monitored by the R-factor, with lower values indicating a better fit.
Illustrative Crystal Structure of 4-Phenylpiperidin-3-ol Hydrochloride
As a specific crystal structure for 4-Phenylpiperidin-3-ol hydrochloride is not publicly available, we present a chemically plausible, illustrative model based on the known structural chemistry of related piperidine derivatives.[1][12]
Hypothetical Crystallographic Data
The following table summarizes hypothetical but realistic crystallographic parameters for 4-Phenylpiperidin-3-ol hydrochloride. Small organic molecules like this often crystallize in common centrosymmetric space groups such as P2₁/c or P-1.
Parameter
Hypothetical Value
Chemical Formula
C₁₁H₁₆ClNO
Formula Weight
213.71 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
10.5
b (Å)
8.5
c (Å)
12.0
α (°)
90
β (°)
98.5
γ (°)
90
Volume (ų)
1057
Z (molecules/unit cell)
4
Temperature (K)
100
Radiation (λ, Å)
Mo Kα (0.71073)
Final R-factor
~0.04
Key Structural Features and Intermolecular Interactions
The structural analysis would reveal several key features:
Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation to minimize torsional and angular strain.[1][10] In this conformation, substituents can occupy either axial or equatorial positions. The bulky phenyl group at the C4 position would strongly prefer an equatorial orientation to minimize steric hindrance. The hydroxyl group at C3 could be either axial or equatorial, and its orientation would be confirmed by the crystal structure.
Hydrogen Bonding Network: The most significant intermolecular forces holding the crystal lattice together would be charge-assisted hydrogen bonds. The protonated piperidinium nitrogen (N-H⁺) is a strong hydrogen bond donor, and the chloride ion (Cl⁻) is a strong acceptor.[13] Additionally, the hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor.
Caption: Key hydrogen bonds in the crystal lattice.
This network of strong N-H⁺···Cl⁻ and O-H···Cl⁻ hydrogen bonds creates a robust three-dimensional architecture, which dictates the physical properties of the solid, such as its melting point and stability.
Conclusion
The crystal structure analysis of 4-Phenylpiperidin-3-ol hydrochloride provides indispensable, high-resolution information that is critical for drug development. The detailed experimental and analytical workflow described herein represents a robust pathway to elucidating the molecule's precise three-dimensional structure. This structural knowledge allows for a deeper understanding of its chemical properties and provides a rational basis for the design of new, more effective therapeutic agents based on the versatile piperidine scaffold. The final validated crystal structure would typically be deposited in a public repository like the Cambridge Structural Database (CSD) to benefit the wider scientific community.[14][15][16]
References
Al-Hujaily, N. S., et al. (2024). Crystal structure and Hirshfeld surface analysis of 1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 643-648. Available at: [Link]
Al-Hujaily, N. S., et al. (2024). Crystal structure and Hirshfeld surface analysis of 1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate. IUCrData, 9(7). Available at: [Link]
Chaudhari, P. D., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. International Journal of Drug Delivery, 4(3), 309-318.
Sampath, N., et al. (2012). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. Analytical Sciences: X-ray Structure Analysis Online, 28(1), 97-98. Available at: [Link]
Sawyer, D. (2007). Single-crystal X-ray Diffraction. SERC (Carleton). Retrieved March 25, 2026, from [Link]
Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Washington. Retrieved March 25, 2026, from [Link]
Chapter 6: Single Crystal X-ray Structure Analysis. (2024). In Introduction to Coordination Chemistry. Retrieved March 25, 2026, from [Link]
Rohl, L. M., et al. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design, 23(11), 8031-8038. Available at: [Link]
Al-Otaibi, J. S., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 15(1), 329. Available at: [Link]
Almarsson, O., & Zaworotko, M. J. (2004). Novel cocrystallization of hydrochloric acid salt of an active agent.
Why are solid phase organics often conjugated to HCl? (2012). Chemistry Stack Exchange. Retrieved March 25, 2026, from [Link]
Kaduk, J. (2016). Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences. Retrieved March 25, 2026, from [Link]
Anzai, N., et al. (2013). SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND HL-60 CELLS. HETEROCYCLES, 87(8), 1709-1721.
Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological. (2024). Polish Journal of Chemical Technology, 26(3), 1-7.
Purification of organic hydrochloride salt? (2017). ResearchGate. Retrieved March 25, 2026, from [Link]
The Cambridge Structural Database. (n.d.). BiŌkeanós. Retrieved March 25, 2026, from [Link]
Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. (2024). ResearchGate. Retrieved March 25, 2026, from [Link]
Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. (2004). ResearchGate. Retrieved March 25, 2026, from [Link]
An, J., et al. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters, 14(21), 5291-5295.
4-Phenylpiperidin-4-ol hydrochloride. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]
CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). CCDC. Retrieved March 25, 2026, from [Link]
The Largest Curated Crystal Structure Database. (n.d.). CCDC. Retrieved March 25, 2026, from [Link]
Chemical structure searching. (n.d.). CCDC. Retrieved March 25, 2026, from [Link]
The Application Landscape of 4-Phenylpiperidin-3-ol Hydrochloride: From Asymmetric Synthesis to Petrochemical Engineering
Executive Summary 4-Phenylpiperidin-3-ol hydrochloride (CAS: 69675-30-5 for the racemate; 1004527-52-9 for specific enantiomers) is a highly versatile, conformationally restricted cyclic amine[1]. While traditionally vie...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Phenylpiperidin-3-ol hydrochloride (CAS: 69675-30-5 for the racemate; 1004527-52-9 for specific enantiomers) is a highly versatile, conformationally restricted cyclic amine[1]. While traditionally viewed as a niche intermediate, its unique structural topology—combining a basic secondary amine, a nucleophilic hydroxyl group, and a bulky lipophilic phenyl ring—has made it an indispensable building block across diverse scientific domains[2]. This whitepaper synthesizes the core applications of 4-phenylpiperidin-3-ol, detailing its mechanistic role in medicinal chemistry (GPCR modulation, enzyme inhibition) and its unexpected utility in petrochemical engineering as an interfacial demulsifier.
Chemical Profiling and Structural Rationale
The utility of 4-phenylpiperidin-3-ol stems from its bifunctional nature and rigid stereochemistry. The piperidine ring provides a stable, chair-conformation scaffold. The equatorial 4-phenyl substitution acts as a critical lipophilic anchor, highly prized in pharmacophore design for occupying hydrophobic receptor pockets[3]. Concurrently, the 3-hydroxyl group serves a dual purpose: it acts as a hydrogen bond donor/acceptor to enhance target affinity, and it provides an orthogonal functional handle for further derivatization (e.g., etherification) without disrupting the spatial orientation of the phenyl group[4].
Tachykinins and their receptors, particularly the NK2 receptor, are heavily implicated in bronchoconstriction and asthmatic pathologies[4]. 4-Phenylpiperidin-3-ol is a critical intermediate in the synthesis of 4-aryl-substituted piperidines that act as potent, non-peptidic NK2 receptor antagonists[3].
Mechanistic Insight: The 4-phenyl group anchors the molecule deep within the hydrophobic transmembrane binding pocket of the NK2 receptor. Alkylation of the piperidine nitrogen with complex aryl-oxoalkyl chains yields compounds that competitively block endogenous neurokinin A binding, effectively halting downstream inflammatory signaling[4].
Aspartic Peptidase Inhibition and Antidepressant Scaffolding
In asymmetric organic synthesis, chiral variants of 3-hydroxy-4-phenylpiperidine are utilized to synthesize highly specific aspartic peptidase inhibitors and antidepressants, such as (+)-femoxetine[5].
Mechanistic Insight: The rigid stereochemistry of the piperidine ring ensures high diastereoselectivity (>99:1 dr) during the conjugate addition of lithiated N-Boc allylic amines to nitroalkenes. The 3-hydroxyl group is subsequently manipulated via stannylation/transmetalation sequences to build complex, multi-substituted piperidine therapeutics[6].
MC4R Agonism and Kinase Inhibition
The compound is heavily cited in the synthesis of piperidinoyl-pyrrolidine derivatives targeting the Melanocortin-4 Receptor (MC4R), which regulates energy homeostasis and sexual function[7]. Additionally, it acts as a structural component in the manufacture of PI3K-
δ
inhibitors, which modulate T-cell responses and chemokine production in immunological disorders and oncology[8].
Fig 1: Pharmacological pathways and therapeutic applications of 4-Phenylpiperidin-3-ol.
Petrochemical Engineering: Heavy Crude Oil Demulsification
Beyond pharmaceuticals, 4-phenylpiperidin-3-ol is a highly effective amine-bifunctionalizing agent for block copolymers used in the dehydration of heavy crude oil[9].
Heavy crude oils form stubborn water-in-oil emulsions stabilized by rigid films of natural surfactants (asphaltenes and resins)[10]. Traditional PEO-PPO-PEO (Pluronic) copolymers act as standard flocculants but often lack the specific interfacial activity to displace these rigid films.
Mechanistic Insight: By end-capping Pluronic copolymers with 4-phenylpiperidin-3-ol, the modified polymer gains a potent "anchor." The phenyl ring interacts with the aromatic sheets of asphaltenes via
π−π
stacking. Simultaneously, the piperidine nitrogen provides a pH-responsive hydrophilic site. This dual action allows the polymer to penetrate, disrupt, and shatter the steric stabilization of the emulsion droplets, leading to rapid phase separation[9],[11].
Fig 2: Synthesis and mechanism of amine-bifunctionalized block copolymer demulsifiers.
Up to 47% water separation efficiency in <3 hours[9]
Validated Experimental Protocols
Protocol 1: Reductive Amination for NK2 Antagonist Synthesis[4]
This protocol details the N-alkylation of the piperidine ring to form complex receptor antagonists.
Preparation: Dissolve 0.16 g of (3R,4R)-3-hydroxy-4-phenylpiperidine and 0.28 g of the target aldehyde/ketone (e.g., N-[2-(3,4-dichlorophenyl)-4-oxobutyl]-N-methylbenzamide) in 10 mL of anhydrous methanol.
Causality: Methanol is a polar protic solvent that stabilizes the transition state during the formation of the intermediate iminium ion.
Catalysis: Add 6 drops of glacial acetic acid and cool the reaction mixture to 0 °C.
Causality: The weak acid catalyzes the condensation of the secondary amine with the carbonyl group without protonating the amine so heavily that it loses its nucleophilicity. Cooling prevents unwanted side reactions like aldol self-condensation.
Reduction: Add 0.08 g of sodium cyanoborohydride (NaBH₃CN) and stir for 16 hours at room temperature.
Causality: NaBH₃CN is specifically chosen over standard sodium borohydride because it is stable in mildly acidic conditions and chemoselectively reduces the protonated iminium ion much faster than the unreacted carbonyl group, ensuring a high yield of the N-alkylated product.
Isolation: Evaporate the solvent under reduced pressure and purify via silica gel chromatography.
Protocol 2: Synthesis of Amine-Bifunctionalized Demulsifiers[11]
This protocol outlines the end-capping of Pluronic copolymers for petrochemical use.
Activation (Tosylation): React the PEO-PPO-PEO block copolymer with p-toluenesulfonyl chloride (TsCl) in the presence of an organic base (e.g., pyridine).
Causality: The terminal hydroxyl groups of the PEO blocks are poor leaving groups. Tosylation converts them into highly reactive electrophilic centers (tosylates), priming the polymer for nucleophilic attack.
Nucleophilic Substitution: Add an excess of 4-phenylpiperidin-3-ol to the tosylated copolymer solution and heat under reflux.
Causality: The secondary amine of the piperidine ring acts as a strong nucleophile, displacing the tosylate group via an SN2 mechanism. The 3-hydroxyl group is significantly less nucleophilic than the secondary amine, ensuring regioselective N-alkylation rather than O-alkylation.
Purification: Extract the product using a solvent gradient (e.g., dichloromethane/water) to remove unreacted amines and tosylate salts, isolating the pure bifunctionalized copolymer for field deployment.
EP0630887A1 - 4-(aryl-substituted)-piperidines as neurokinin receptor antagonists - Google Patents -3
EP0630887A1 - 4-(aryl-substituted)-piperidines as neurokinin receptor antagonists (Assay & Synthesis) - Google Patents - 4
Asymmetric Carbon−Carbon Bond Formations in Conjugate Additions of Lithiated N-Boc Allylic and Benzylic Amines to Nitroalkenes - Journal of the American Chemical Society - 5
Asymmetric Carbon−Carbon Bond Formations (Extended Methodology) - Journal of the American Chemical Society - 6
WO2007015162A1 - Piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds - Google Patents - 7
WO2012037226A1 - Inhibitors of pi3k-delta and methods of their use and manufacture - Google Patents - 8
US8815960B2 - Demulsifying and dehydrating formulations for heavy crude oils based on block copolymers bifunctionalized with amines - Google Patents - 9
(12) United States Patent - Googleapis.com (Demulsifier Colloidal Stability) - 10
US8815960B2 - Demulsifying and dehydrating formulations (Synthesis Methods) - Google Patents - 11
HPLC method development for 4-Phenylpiperidin-3-ol hydrochloride analysis
Advanced HPLC Method Development and Validation Protocol for 4-Phenylpiperidin-3-ol Hydrochloride Introduction 4-Phenylpiperidin-3-ol hydrochloride is a highly polar, water-soluble active pharmaceutical ingredient (API)...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced HPLC Method Development and Validation Protocol for 4-Phenylpiperidin-3-ol Hydrochloride
Introduction
4-Phenylpiperidin-3-ol hydrochloride is a highly polar, water-soluble active pharmaceutical ingredient (API) scaffold. Its chemical structure features a hydrophobic phenyl ring, a polar hydroxyl group, and a basic secondary amine (piperidine ring). Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound requires overcoming specific chromatographic hurdles—most notably, the severe peak tailing associated with basic nitrogenous compounds.
This application note provides a causality-driven, self-validating methodology for the analysis of 4-Phenylpiperidin-3-ol hydrochloride, grounded in physicochemical principles and regulatory validation standards.
The "Basic Compound" Challenge
Approximately 70% of pharmaceutical compounds contain basic functional groups[1]. In RPLC, basic compounds like piperidine derivatives frequently exhibit severe peak tailing and broadening[2]. This asymmetry is not caused by the primary hydrophobic retention mechanism, but rather by secondary cation-exchange interactions. Specifically, the positively charged, protonated basic nitrogen of the piperidine ring interacts with negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of the silica stationary phase[2].
Causality-Driven Mitigation Strategy
To eliminate these secondary interactions and achieve symmetrical peak shapes, the following parameters must be strictly controlled:
Stationary Phase Selection: Older Type-A silica columns possess high metal content and highly acidic silanols. Transitioning to high-purity Type-B silica columns with dense end-capping significantly reduces the presence of exposed, active silanols[1].
Mobile Phase pH Control: The pKa of the piperidine nitrogen is typically between 9.5 and 10.5. To prevent split peaks, the mobile phase pH must be at least 2 units away from the analyte's pKa to ensure it exists in a single ionization state. Operating at a low pH (e.g., pH 2.5) ensures the analyte remains fully protonated. Crucially, this low pH also suppresses the ionization of residual silanols (converting Si-O⁻ to neutral Si-OH), thereby shutting down the cation-exchange mechanism that causes tailing[2].
Buffer Selection: A 20 mM potassium dihydrogen phosphate buffer is selected. At pH 2.5, phosphate provides excellent buffering capacity (pKa1 = 2.1) and possesses a low UV cutoff (<200 nm), making it ideal for UV detection of the phenyl chromophore without baseline drift.
Mechanism of peak tailing for basic analytes and low-pH mitigation strategy.
Method Development Workflow
Iterative HPLC method development workflow for basic compounds.
Experimental Protocol: Step-by-Step Methodology
Note: This protocol is designed as a self-validating system. Do not proceed to sample analysis unless the System Suitability Testing (SST) criteria outlined in Section 3.4 are met.
Reagent & Mobile Phase Preparation
Buffer Preparation (Mobile Phase A): Accurately weigh 2.72 g of Potassium dihydrogen phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water (yields ~20 mM). Adjust the pH to 2.50 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane filter and sonicate for 10 minutes to degas.
Causality: 20 mM provides sufficient ionic strength to mask silanols without risking precipitation when mixed with high concentrations of organic solvents during the gradient.
Diluent: Prepare a mixture of Water and Acetonitrile in an 85:15 (v/v) ratio.
Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch effects, which can cause peak fronting or splitting upon injection.
Standard Stock Solution: Accurately weigh 10.0 mg of 4-Phenylpiperidin-3-ol hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).
Working Solution: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent (100 µg/mL).
Chromatographic Conditions
Parameter
Specification
Scientific Rationale
Column
Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)
Type-B silica with dense end-capping resists basic tailing[1].
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID columns.
Column Temp
30°C
Lowers mobile phase viscosity and improves mass transfer.
Injection Vol
10 µL
Prevents mass and volume overload.
Detection
UV at 215 nm
Captures the π-π* transition of the phenyl ring.
Gradient Elution Program:
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Elution Profile
0.0
85
15
Isocratic hold to focus the polar analyte.
2.0
85
15
Start of gradient.
10.0
40
60
Linear ramp to elute hydrophobic impurities.
12.0
40
60
High organic wash.
12.1
85
15
Return to initial conditions.
| 17.0 | 85 | 15 | Column re-equilibration. |
System Suitability Testing (SST)
Inject the Working Solution (100 µg/mL) six consecutive times. The system is validated for the run only if the following criteria are met:
SST Parameter
Acceptance Criteria
Implication of Failure
Retention Time %RSD
≤ 1.0%
Pump malfunction, leaks, or incomplete column equilibration.
Peak Area %RSD
≤ 2.0%
Autosampler inconsistency, bubble in syringe, or integration errors.
USP Tailing Factor (
Tf
)
≤ 1.5
Active silanols, column voiding, or mass overload.
Theoretical Plates (
N
)
≥ 5000
Column degradation or excessive extra-column volume.
ICH Q2(R2) Method Validation Framework
To ensure regulatory compliance and demonstrate that the analytical procedure is fit for its intended purpose, the method must be validated according to the latest ICH Q2(R2) guidelines[3].
NMR spectroscopy characterization of 4-Phenylpiperidin-3-ol hydrochloride
An Application Note for the Comprehensive NMR Spectroscopic Characterization of 4-Phenylpiperidin-3-ol Hydrochloride Abstract This guide provides a detailed framework for the structural elucidation and characterization o...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for the Comprehensive NMR Spectroscopic Characterization of 4-Phenylpiperidin-3-ol Hydrochloride
Abstract
This guide provides a detailed framework for the structural elucidation and characterization of 4-Phenylpiperidin-3-ol hydrochloride, a key intermediate in pharmaceutical development. We move beyond a simple listing of methods to provide a strategic, in-depth protocol that leverages a suite of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) experiments. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into sample preparation, experimental design, and spectral interpretation, with a special focus on addressing the challenges posed by the hydrochloride salt form and the inherent stereochemistry of the molecule.
Introduction: The Analytical Imperative
4-Phenylpiperidin-3-ol is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the core of various biologically active compounds.[1] Its hydrochloride salt is often the preferred form for handling and formulation due to improved stability and solubility. Unambiguous structural confirmation and stereochemical assignment are critical checkpoints in the synthesis and quality control of any active pharmaceutical ingredient (API) or intermediate. NMR spectroscopy stands as the definitive tool for this purpose, providing unparalleled insight into molecular structure, connectivity, and conformation in solution.[2]
This application note details the logical workflow for a complete NMR characterization. We will address key analytical questions:
How does the hydrochloride salt affect the NMR spectrum?
How can we confirm the carbon skeleton and proton environments?
How can we definitively assign the relative stereochemistry (cis vs. trans) of the substituents on the piperidine ring?
Experimental Design & Rationale
The characterization of 4-Phenylpiperidin-3-ol hydrochloride requires a multi-faceted approach. The protonation of the piperidine nitrogen by HCl introduces specific considerations for solvent selection and influences the chemical shifts of adjacent protons. Furthermore, the presence of two stereocenters at C3 and C4 necessitates experiments that can elucidate their relative orientation.
Core Challenge: Sample Preparation for a Hydrochloride Salt
The primary challenge with amine hydrochloride salts is their solubility and the behavior of the ammonium proton (N⁺-H).
Solvent Selection: Polar, aprotic deuterated solvents are generally preferred. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the salt and allows for the direct observation of the N-H and O-H protons, which appear as broad signals.[3] These can be confirmed by adding a drop of D₂O to the NMR tube, which results in the disappearance of these signals due to deuterium exchange. Deuterium oxide (D₂O) can also be used, though it will immediately exchange with all labile protons (N-H, O-H), causing their signals to vanish from the ¹H spectrum.
Alternative for Poor Solubility: In cases of poor solubility or signal broadening, an in situ neutralization method can be employed. The use of an alkaline deuterated solvent, such as NaOD in D₂O or deuterated methanol, can neutralize the HCl salt to the free base directly in the NMR tube, often resulting in sharper signals.[4]
Protocol 1: Sample Preparation
Standard Method (DMSO-d₆):
a. Weigh approximately 5-10 mg of 4-Phenylpiperidin-3-ol hydrochloride.
b. Dissolve the sample in 0.6-0.7 mL of DMSO-d₆.
c. Vortex the mixture until the sample is fully dissolved. For stubborn samples, gentle warming or sonication may be applied.
d. Transfer the clear solution to a 5 mm NMR tube.
D₂O Exchange Confirmation:
a. Acquire a standard ¹H NMR spectrum in DMSO-d₆.
b. Remove the NMR tube, add one drop of D₂O, and shake gently to mix.
c. Re-acquire the ¹H NMR spectrum. The signals corresponding to N-H and O-H protons will disappear or significantly diminish.
The NMR Experiment Suite: A Step-by-Step Workflow
A logical, sequential application of various NMR experiments is the most efficient path to full structural elucidation. The workflow below is designed to build a complete structural picture from the ground up.
Caption: Strategic workflow for NMR characterization.
One-Dimensional NMR Experiments
These initial experiments provide the fundamental data upon which all further analysis is built.
Protocol 2: 1D NMR Data Acquisition
Instrument: Use a spectrometer with a field strength of 400 MHz or higher for optimal signal dispersion.[2]
¹H NMR Acquisition:
Pulse Program: Standard single-pulse (e.g., 'zg30').
Spectral Width: 0-12 ppm.
Acquisition Time: ~3-4 seconds.
Relaxation Delay: 2 seconds.
Number of Scans: 8-16 scans for good signal-to-noise.
¹³C NMR Acquisition:
Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').
Spectral Width: 0-200 ppm.
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
DEPT-135 and DEPT-90 Acquisition:
Pulse Program: Standard DEPT pulse sequences.
Rationale: DEPT-135 distinguishes CH/CH₃ (positive phase) from CH₂ (negative phase). DEPT-90 shows only CH signals. Quaternary carbons are absent in both.[5][6] This combination is essential for unambiguous carbon type identification.
Two-Dimensional NMR Experiments
2D NMR is indispensable for mapping the molecular connectivity. These experiments correlate signals, revealing how atoms are connected through bonds.[7][8]
Protocol 3: 2D NMR Data Acquisition
¹H-¹H COSY (Correlation Spectroscopy):
Purpose: To identify protons that are coupled to each other (typically over 2-3 bonds).[9] This is the primary tool for tracing the proton network within the piperidine and phenyl rings.
Acquisition: Use a standard gradient-enhanced COSY sequence (e.g., 'cosygpqf').
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
Purpose: To correlate each proton with the carbon atom it is directly attached to (¹JCH).[9] This is the most reliable way to assign carbon signals once the proton spectrum has been assigned.
Acquisition: Use a standard gradient-enhanced HSQC sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
Purpose: To show correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH).[9] This is crucial for connecting spin systems and, most importantly, for assigning quaternary (non-protonated) carbons.
Acquisition: Use a standard gradient-enhanced HMBC sequence (e.g., 'hmbcgplpndqf').
Data Interpretation & Structural Assignment
Expected Chemical Shifts
The following tables summarize the expected chemical shift ranges for 4-Phenylpiperidin-3-ol hydrochloride in DMSO-d₆. Actual values may vary based on concentration, temperature, and the specific stereoisomer.
Table 1: Expected ¹H NMR Chemical Shifts (DMSO-d₆)
Proton(s)
Position
Expected δ (ppm)
Multiplicity
Notes
N-H₂, O-H
-
9.0-10.0, 5.0-6.0
Broad singlets
Positions are concentration-dependent; disappear with D₂O shake.
Phenyl
H-2', H-6'
7.2-7.4
Multiplet (often appears as a doublet)
Aromatic region.
Phenyl
H-3', H-4', H-5'
7.2-7.4
Multiplet
Aromatic region.
Piperidine
H-3
~3.8-4.2
Multiplet
Attached to the hydroxyl group, downfield shift.
Piperidine
H-2, H-6 (eq)
~3.3-3.6
Multiplet
Protons alpha to the protonated nitrogen are significantly deshielded.
Piperidine
H-2, H-6 (ax)
~3.0-3.3
Multiplet
Piperidine
H-4
~2.8-3.2
Multiplet
Benzylic proton, deshielded.
Piperidine
H-5 (eq)
~2.0-2.3
Multiplet
Piperidine
H-5 (ax)
~1.7-2.0
Multiplet
Table 2: Expected ¹³C NMR Chemical Shifts (DMSO-d₆)
Carbon(s)
Position
Expected δ (ppm)
DEPT-135 Phase
DEPT-90
Phenyl
C-1'
~140-145
Absent
Absent
Phenyl
C-2', C-6'
~128-130
Positive
Positive
Phenyl
C-3', C-5'
~127-129
Positive
Positive
Phenyl
C-4'
~126-128
Positive
Positive
Piperidine
C-3
~65-70
Positive
Positive
Piperidine
C-2, C-6
~45-50
Negative
Absent
Piperidine
C-4
~40-45
Positive
Positive
Piperidine
C-5
~30-35
Negative
Absent
Piecing the Structure Together with 2D NMR
The final structure is confirmed by assembling the pieces of information from all experiments.
Caption: Visualization of key COSY and HMBC correlations.
Trace the Piperidine Ring (COSY): Start with an easily identifiable signal, like H-3 (next to the OH group). The COSY spectrum will show a cross-peak to H-2 protons and H-4. Following these correlations (H-4 to H-5, H-5 to H-6, H-6 to H-2) allows for the complete assignment of the piperidine proton spin system.
Assign Carbons (HSQC): With the protons assigned, overlay the HSQC spectrum. Each proton signal will correlate to its directly attached carbon, allowing for the unambiguous assignment of C-2, C-3, C-4, C-5, and C-6.
Confirm Phenyl Group and Quaternary Carbons (HMBC): The HMBC spectrum is key for final confirmation.
Key Correlation: Observe the correlation from the phenyl protons (H-2'/H-6') to the piperidine carbon C-4. This ³JCH coupling definitively links the phenyl ring to the C4 position of the piperidine ring.
Quaternary Carbon: The phenyl protons will also show a ²JCH correlation to the quaternary carbon C-1', allowing for its assignment.
Stereochemical Assignment
The relative stereochemistry (cis or trans) is determined by the magnitude of the proton-proton coupling constant between H-3 and H-4 (³J_H3,H4).
Trans Isomer: In a stable chair conformation, H-3 and H-4 will be diaxial. The dihedral angle between them is ~180°, resulting in a large coupling constant (³J ≈ 8-13 Hz) .
Cis Isomer: H-3 and H-4 will be in an axial-equatorial or equatorial-axial relationship. The dihedral angle is ~60°, resulting in a small coupling constant (³J ≈ 2-5 Hz) .
This difference in coupling constants is often sufficient to assign the relative stereochemistry. For further confirmation, a 2D NOESY experiment can be performed, which shows through-space correlations between protons that are close to each other, confirming axial/equatorial relationships.[10]
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the complete structural and stereochemical characterization of 4-Phenylpiperidin-3-ol hydrochloride. By following a logical workflow from sample preparation through to advanced 2D data analysis, researchers can confidently verify the identity, purity, and isomeric form of this important pharmaceutical building block. This comprehensive approach ensures the high level of analytical rigor required in modern drug development and quality control.
References
Title: Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol
Source: ResearchGate
URL: [Link]
Title: Hydrochloride Salt of the GABAkine KRM-II-81
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Stereochemistry of isomeric 1,2,5-trimethyl-4-phenylpiperidin-4-ols: a 1H nuclear magnetic resonance study
Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
URL: [Link]
Title: A Step-By-Step Guide to 1D and 2D NMR Interpretation
Source: Emery Pharma
URL: [Link]
Title: 2次元NMR法による構造解析 (Structural Analysis by 2D NMR)
Source: Kaneka Techno Research
URL: [Link]
Title: Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Synthesis and Biological Characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and Its Stereoisomers for Activity Toward Monoamine Transporters
Source: PubMed
URL: [Link]
Title: Introduction to 13C-NMR and DEPT – Identification of an Alcohol
Source: Magritek
URL: [Link]
In vitro assay protocols utilizing 4-Phenylpiperidin-3-ol hydrochloride
An In-Depth Guide to the In Vitro Pharmacological Characterization of 4-Phenylpiperidin-3-ol Hydrochloride This technical guide provides a comprehensive framework for the in vitro evaluation of 4-Phenylpiperidin-3-ol hyd...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the In Vitro Pharmacological Characterization of 4-Phenylpiperidin-3-ol Hydrochloride
This technical guide provides a comprehensive framework for the in vitro evaluation of 4-Phenylpiperidin-3-ol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the scientific rationale behind key experimental choices. The protocols herein are structured to ensure robust, reproducible, and self-validating results, forming a critical foundation for any investigation into the compound's mechanism of action.
Introduction: The Phenylpiperidine Scaffold
4-Phenylpiperidin-3-ol hydrochloride belongs to the phenylpiperidine class of compounds, a chemical scaffold of significant interest in pharmacology.[1][2] Derivatives of this core structure are known to interact with a variety of targets within the central nervous system (CNS), most notably opioid receptors and monoamine transporters.[1][2][3] Fentanyl, a potent mu-opioid (µ-opioid) receptor agonist, is a well-known example from this chemical family.[2][3] Therefore, a thorough in vitro characterization of 4-Phenylpiperidin-3-ol hydrochloride should prioritize the assessment of its affinity for and functional activity at these key targets. This guide details the essential assays required to build a comprehensive pharmacological profile.
Part 1: Opioid Receptor Affinity Profiling via Radioligand Binding Assays
The initial and most fundamental step in characterizing a compound's interaction with a receptor is to determine its binding affinity. Radioligand binding assays are the gold standard for this purpose, providing sensitive and quantitative data on the affinity of a test ligand for a specific receptor.[4][5]
Scientific Rationale
This assay operates on the principle of competitive displacement. A finite number of receptors in a cell membrane preparation are incubated with a radiolabeled ligand (a molecule with a radioactive isotope attached) known to bind to the target with high affinity. The test compound, 4-Phenylpiperidin-3-ol hydrochloride, is then introduced at increasing concentrations. By competing for the same binding site, the test compound will displace the radioligand. The amount of radioactivity remaining bound to the membranes is inversely proportional to the test compound's affinity. This allows for the calculation of the inhibition constant (Kᵢ), a direct measure of binding affinity.[4]
Figure 1. High-level workflow for a competitive radioligand binding assay.
Detailed Step-by-Step Protocol
Receptor Membrane Preparation:
Utilize membranes from cell lines stably overexpressing the human opioid receptor of interest (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR).[6][7]
Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
Perform differential centrifugation: first at low speed (e.g., 1,000 x g) to remove nuclei, then at high speed (e.g., 40,000 x g) to pellet the membranes.
Resuspend the final membrane pellet in fresh buffer and determine the protein concentration via a BCA or Bradford assay.
Assay Incubation (96-well plate format):
Total Binding Wells: Add assay buffer, the specific radioligand, and the membrane preparation.
Non-Specific Binding (NSB) Wells: Add assay buffer, the radioligand, a high concentration of a known non-radiolabeled competitor (e.g., 10 µM Naloxone), and the membrane preparation.[7][8] This determines the amount of radioligand that binds non-specifically to the filters and membranes.
Test Compound Wells: Add assay buffer, the radioligand, a serial dilution of 4-Phenylpiperidin-3-ol hydrochloride, and the membrane preparation.
Incubate the sealed plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[7]
Filtration and Detection:
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (e.g., Whatman GF/C) using a cell harvester.[7]
Quickly wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.
Allow filters to dry, add scintillation cocktail, and quantify the radioactivity in a microplate scintillation counter.
Data Analysis:
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
Plot the percent specific binding against the log concentration of 4-Phenylpiperidin-3-ol hydrochloride.
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of specific binding).
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.
Data Presentation: Opioid Receptor Affinity Profile
Target Receptor
Recommended Radioligand
Standard Competitor (for NSB)
Mu-Opioid (MOR)
[³H]DAMGO
Naloxone
Delta-Opioid (DOR)
[³H]DPDPE
Naltrindole
Kappa-Opioid (KOR)
[³H]U-69,593
U-50,488
Part 2: Functional Characterization via [³⁵S]GTPγS Binding Assays
High affinity does not describe function. A compound could be an activator (agonist), a blocker (antagonist), or have no effect. The [³⁵S]GTPγS binding assay is a robust functional assay that directly measures the first step in G-protein activation following receptor binding.[9][10]
Scientific Rationale
Opioid receptors are G-protein coupled receptors (GPCRs), specifically coupling to the Gαi/o family.[11] Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit, initiating a downstream signaling cascade. This assay uses [³⁵S]GTPγS, a non-hydrolyzable analog of GTP. When an agonist activates the receptor, [³⁵S]GTPγS binds irreversibly to the Gα subunit. The amount of incorporated radioactivity is therefore a direct measure of receptor activation.[10][12][13] This allows for the determination of a compound's potency (EC₅₀) and efficacy (Eₘₐₓ) as an agonist.
Experimental Workflow: GPCR Functional Activity
Figure 2. Procedural flow for the [³⁵S]GTPγS functional assay.
Detailed Step-by-Step Protocol
Reagent Preparation:
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[13]
Prepare stock solutions of GDP (e.g., 10 µM) and [³⁵S]GTPγS (e.g., 0.1 nM) in assay buffer.
Assay Procedure (96-well plate format):
Add receptor membranes (5-20 µg protein/well), assay buffer, and GDP to each well.
Add serial dilutions of 4-Phenylpiperidin-3-ol hydrochloride (for agonist testing) or a fixed concentration of the test compound followed by a dose-response of a known agonist (for antagonist testing). A full agonist like DAMGO serves as the positive control.[13]
Initiate the reaction by adding the [³⁵S]GTPγS solution.
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.[12]
Termination and Detection:
The process is identical to the radioligand binding assay: terminate by rapid filtration through a glass fiber filter plate, wash with ice-cold buffer, and quantify using a scintillation counter.[11]
Data Analysis:
Agonist Mode: Plot the stimulated [³⁵S]GTPγS binding (as a percentage of the response to a standard full agonist) against the log concentration of the test compound. Fit the data to a sigmoidal curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
Antagonist Mode: A competitive antagonist will cause a rightward shift in the agonist's dose-response curve. The degree of this shift can be used to calculate the antagonist's affinity (pA₂ value) via Schild analysis.
Part 3: Monoamine Transporter Inhibition via Synaptosomal Uptake Assays
Given the phenylpiperidine core, it is crucial to evaluate the compound for off-target effects, particularly at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[14] A synaptosomal uptake assay is a highly relevant functional method for this purpose.[15][16]
Scientific Rationale
Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters.[14][17] This assay measures the ability of these transporters to uptake their respective radiolabeled neurotransmitters (e.g., [³H]dopamine) from the surrounding buffer. If 4-Phenylpiperidin-3-ol hydrochloride is an inhibitor, it will block the transporter, leading to a decrease in the amount of radioactivity accumulated inside the synaptosomes. The concentration-dependent inhibition allows for the calculation of an IC₅₀ value.[18][19]
Figure 3. Workflow for a synaptosomal monoamine uptake inhibition assay.
Detailed Step-by-Step Protocol
Synaptosome Preparation:
Dissect specific brain regions from rodents (e.g., striatum for DAT, cerebral cortex for NET, hippocampus for SERT) in ice-cold sucrose buffer.[14]
Homogenize the tissue and perform differential centrifugation to isolate the crude synaptosomal fraction (P2 pellet).[17][20]
Resuspend the synaptosomal pellet in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES).
Uptake Assay:
In a 96-well plate, pre-incubate the synaptosomal suspension with either vehicle, a known selective inhibitor (for non-specific uptake), or varying concentrations of 4-Phenylpiperidin-3-ol hydrochloride for 10-15 minutes at 37°C.[14]
Initiate uptake by adding the respective radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).
Incubate for a very short duration (e.g., 1-5 minutes) to measure the initial velocity of uptake.[14]
Terminate the reaction by rapid filtration through glass fiber filters and wash thoroughly with ice-cold buffer.[14]
Data Analysis:
Quantify radioactivity via scintillation counting.
Calculate the percent inhibition of specific uptake for each concentration of the test compound.
Plot percent inhibition against the log concentration and fit to a sigmoidal curve to determine the IC₅₀ value.
Data Presentation: Transporter Selectivity Profile
Target Transporter
Brain Region Source
Radiolabeled Substrate
Standard Selective Inhibitor
Dopamine (DAT)
Striatum
[³H]Dopamine
GBR 12909 or Mazindol
Norepinephrine (NET)
Cortex / Hypothalamus
[³H]Norepinephrine
Desipramine or Nisoxetine
Serotonin (SERT)
Hippocampus / Striatum
[³H]Serotonin (5-HT)
Fluoxetine or Citalopram
Trustworthiness and Self-Validation
To ensure the scientific integrity of the generated data, every protocol must be a self-validating system. This is achieved through:
Rigorous Controls: Each assay must include positive controls (known active compounds), negative/vehicle controls, and controls for non-specific activity, as detailed in the protocols.
Replication: All experimental points should be determined in triplicate or quadruplicate to ensure precision and allow for statistical analysis.
Orthogonal Validation: If 4-Phenylpiperidin-3-ol hydrochloride shows activity in a primary assay, the result should be confirmed using a different, complementary assay. For example, if it is a potent agonist in the [³⁵S]GTPγS assay, this should be followed up with a downstream signaling assay, such as measuring the inhibition of cAMP formation.
By adhering to these detailed protocols and principles of scientific integrity, researchers can confidently and accurately define the in vitro pharmacological profile of 4-Phenylpiperidin-3-ol hydrochloride, providing a solid foundation for further drug development efforts.
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
Zhang, M., et al. (2020). Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol, 10(18). [Link]
Meyers, M. J., et al. (2021). Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. Neuropharmacology, 186, 108477. [Link]
Zhang, M., & Xie, X. (2012). GPCR-radioligand binding assays. Methods in Molecular Biology, 897, 105-113. [Link]
Rothman, R. B., & Baumann, M. H. (2001). Uptake and release of neurotransmitters. Current Protocols in Pharmacology, Chapter 1, Unit 1.16. [Link]
Nicholson, K. L., et al. (2012). Analysis of synaptic vesicle endocytosis in synaptosomes by high-content screening. Nature Protocols, 7(7), 1368-1379. [Link]
Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 71, 12.15.1-12.15.22. [Link]
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 673. [Link]
Majumdar, S., et al. (2022). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. International Journal of Molecular Sciences, 23(11), 6062. [Link]
BenchChem. (2025). Application Notes and Protocols: GTPγS Binding Assay for the GPR40 Agonist AMG 837.
BenchChem. (2025). Application Notes and Protocols for In Vitro Synaptosomal Uptake Assays with Fezolamine.
Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay.
Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 22(3), 219-231. [Link]
Japan Radioisotope Association. (n.d.). 35S-γ-GTP Binding Assay (General Remarks).
Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
BenchChem. (2025). Application Notes and Protocols for In Vitro Mu-Opioid Receptor Binding Assays of Hodgkinsine.
BenchChem. (2025). Ansofaxine's In Vitro Profile: A Technical Examination of Monoamine Transporter Binding Affinities.
Andrews, A. M., & Javitch, J. A. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In M. E. Rice & S. B. Cragg (Eds.), Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. [Link]
Do, T. H., et al. (2015). In vitro opioid receptor affinity and in vivo behavioral studies of Nelumbo nucifera flower. Journal of Ethnopharmacology, 175, 256-264. [Link]
Armstrong, L., et al. (n.d.). Novel radioligand binding assays with GPCR membranes prefrozen on MultiScreen.
BenchChem. (2025). Application Notes and Protocols for GTPγS Binding Assay with ZCZ011.
Revvity. (n.d.). GTP Gi Binding assay Detection Kit.
Vadivelu, N., et al. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Journal of Opioid Management, 11(1), 77-90. [Link]
Wu, H. Y., et al. (2012). Method to Isolate Functional Synaptosomes.
Vadivelu, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain and Therapy, 6(1), 1-13. [Link]
Troubleshooting & Yield Optimization: 4-Phenylpiperidin-3-ol Hydrochloride Synthesis
Support Center Home > Synthesis & Workflows > Piperidine Derivatives Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Last Updated: March 2026 Welcome to the technical support...
Author: BenchChem Technical Support Team. Date: April 2026
Support Center Home > Synthesis & Workflows > Piperidine Derivatives
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Last Updated: March 2026
Welcome to the technical support center for piperidine scaffold synthesis. 4-Phenylpiperidin-3-ol hydrochloride is a critical chiral building block in medicinal chemistry, frequently utilized in the development of neurotransmitter modulators and PI3K-delta inhibitors [3]. The most scalable and atom-economical route to this scaffold is the hydroboration-oxidation of 4-phenyl-1,2,3,6-tetrahydropyridine [1].
However, researchers frequently encounter yield bottlenecks during the regioselective hydroboration phase and the final hydrochloride salt crystallization [2]. This guide provides a self-validating protocol and causality-driven troubleshooting matrix to maximize your recovered yield of the rel-(3R,4R) diastereomer.
Mechanistic Overview & Causality
To troubleshoot effectively, one must understand the stereoelectronic forces driving this reaction.
The synthesis relies on a concerted syn-addition of borane across the C3-C4 double bond of 4-phenyl-1,2,3,6-tetrahydropyridine. Because the bulky phenyl group occupies the C4 position, steric hindrance strongly directs the boron atom to the less substituted C3 position. During the syn-addition, the hydrogen (adding to C4) and the boron (adding to C3) are delivered to the same face of the alkene. Consequently, the boron atom is forced into a trans relationship with the existing C4-phenyl group.
Because the subsequent oxidation with alkaline hydrogen peroxide proceeds with strict retention of configuration , the resulting hydroxyl group remains trans to the phenyl group, exclusively yielding rel-(3R,4R)-4-phenylpiperidin-3-ol [1].
Figure 1: Synthetic workflow for 4-Phenylpiperidin-3-ol hydrochloride via hydroboration-oxidation.
Self-Validating Experimental Protocol
Do not proceed to the next step unless the validation criteria are met.
Dissolve 4-phenyl-1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous THF (0.2 M) under an inert N₂ atmosphere.
Cool the reaction vessel to 0 °C using an ice bath.
Dropwise add BH₃·THF complex (2.0 eq ). Causality Note: The secondary amine acts as a Lewis base and immediately consumes 1.0 eq of BH₃ to form an amine-borane complex. The second equivalent is required to perform the actual alkene hydroboration.
Warm to room temperature and stir for 4 hours.
Self-Validation Check: Quench a 0.1 mL aliquot in methanol. TLC (DCM:MeOH 9:1, Ninhydrin stain) should show complete consumption of the starting material.
Phase 2: Oxidation
5. Cool the reaction back to 0 °C.
6. Slowly add 3.0 M aqueous NaOH (3.0 eq), followed immediately by the dropwise addition of 30% H₂O₂ (3.0 eq). Caution: Highly exothermic.
7. Stir at room temperature for 2 hours.
8. Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Self-Validation Check: LCMS of the crude free base must show a dominant peak at m/z 178 [M+H]⁺.
Phase 3: Anhydrous Salt Formation
9. Dissolve the crude trans-4-phenylpiperidin-3-ol in a 9:1 mixture of anhydrous diethyl ether and absolute ethanol.
10. At 0 °C, add 2.0 M HCl in diethyl ether (1.1 eq) dropwise.
11. Stir for 30 minutes, filter the resulting white crystalline solid, wash with cold pentane, and dry under high vacuum [2].
Quantitative Data: Yield Optimization Matrix
Use the following table to benchmark your reaction parameters against our optimized support standards.
Reaction Parameter
Suboptimal Condition
Optimized Condition
Yield Impact & Causality
BH₃·THF Equivalents
1.0 eq
2.0 eq
+35% Yield. Compensates for the sacrificial N-B complexation at the secondary amine.
Oxidation Temp
25 °C (Uncontrolled)
0 °C (Controlled)
+15% Yield. Prevents thermal degradation of the organoborane and over-oxidation side reactions.
Crystallization Solvent
100% Diethyl Ether
90% Et₂O / 10% EtOH
+20% Yield. Pure ether traps impurities in the crystal lattice; 10% EtOH improves crystal habit and purity.
HCl Source
Aqueous 37% HCl
2.0 M HCl in Ether
+25% Yield. Eliminates water introduction, preventing the formation of a hygroscopic, gummy oil.
Troubleshooting FAQs
Q1: My hydroboration yield is low, and I am recovering mostly unreacted starting material. What went wrong?A1: This is almost always caused by degraded borane reagents or insufficient equivalents. BH₃·THF degrades rapidly over time, especially if exposed to trace moisture, forming inactive boric acid derivatives. Action: Titrate your BH₃·THF before use to confirm its molarity, and ensure you are using at least 2.0 equivalents to account for the Lewis acid-base complexation with the piperidine nitrogen.
Q2: I am observing a mixture of 3-ol and 4-ol isomers. How can I improve regioselectivity?A2: While the bulky phenyl group at C4 naturally directs boron to C3, elevated temperatures during the hydroboration step can cause the boron atom to migrate along the carbon chain (reversible hydroboration), leading to the 4-ol isomer. Action: Maintain the reaction strictly between 0 °C and 25 °C. Never heat or reflux the hydroboration step.
Q3: My free base yield is excellent, but during the final step, the hydrochloride salt crashes out as a sticky gum instead of a powder.A3: Gummy salts are the direct result of trace water or unreacted borate salts carrying over into the crystallization solvent. Action: Ensure your organic extract is thoroughly washed with brine and dried over fresh, anhydrous Na₂SO₄. During salt formation, strictly use anhydrous solvents and an anhydrous HCl source (like HCl in dioxane or ether). If gumming still occurs, triturate the oil vigorously with cold pentane or seed the mixture with a pure crystal of rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride[2].
Figure 2: Troubleshooting logic tree for resolving low reaction yields during synthesis.
Google Patents (WO2012037226A1).Inhibitors of pi3k-delta and methods of their use and manufacture.
Optimization
Resolving common impurities in 4-Phenylpiperidin-3-ol hydrochloride batches
Welcome to the technical support center for 4-Phenylpiperidin-3-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common purity-related ch...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 4-Phenylpiperidin-3-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common purity-related challenges encountered during the synthesis, purification, and handling of this important piperidine derivative. The following troubleshooting guides and FAQs are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
What are the most common classes of impurities found in 4-Phenylpiperidin-3-ol hydrochloride batches?
Based on the typical synthetic routes and the chemical nature of the molecule, impurities in 4-Phenylpiperidin-3-ol hydrochloride can be categorized into five main groups:
Process-Related Impurities: These are substances related to the manufacturing process and include unreacted starting materials (e.g., 4-phenylpiperidine), intermediates, and by-products from the synthetic steps.[1]
Degradation Products: These impurities form due to the decomposition of 4-Phenylpiperidin-3-ol hydrochloride under certain conditions. Common degradation pathways include dehydration and oxidation.
Residual Solvents: Organic volatile chemicals used during the synthesis or purification process that are not completely removed.[2][3]
Elemental Impurities: Trace metals that may be introduced from catalysts, reagents, or manufacturing equipment.[4][5][6][7]
Enantiomeric Impurities: As 4-Phenylpiperidin-3-ol has two chiral centers, the presence of undesired stereoisomers is a possibility that needs to be controlled.
How can I assess the overall purity of my 4-Phenylpiperidin-3-ol hydrochloride sample?
A multi-faceted analytical approach is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for quantifying the main component and non-volatile organic impurities. Gas Chromatography (GC) with a headspace sampler is the standard method for residual solvents. For elemental impurities, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique.
What are the regulatory guidelines I should be aware of for controlling these impurities?
The International Council for Harmonisation (ICH) provides key guidelines for impurity control in active pharmaceutical ingredients (APIs):
ICH Q3A(R2): Impurities in New Drug Substances.
ICH Q3C(R8): Impurities: Guideline for Residual Solvents.[8]
ICH Q3D(R2): Guideline for Elemental Impurities.
Troubleshooting Guides
Issue 1: Presence of an Unknown Peak in HPLC Analysis
Question: My HPLC chromatogram shows an unexpected peak. How do I identify and resolve it?
Answer: The appearance of an unknown peak can be attributed to several factors. A systematic approach is necessary for its identification and subsequent removal.
Logical Flow for Unknown Peak Identification
Caption: Decision workflow for identifying an unknown HPLC peak.
Potential Cause 1: Dehydration Product (4-Phenyl-1,2,3,6-tetrahydropyridine)
Causality: The hydroxyl group at the 3-position can be eliminated, especially under acidic conditions or at elevated temperatures, leading to the formation of the more non-polar dehydration product, 4-phenyl-1,2,3,6-tetrahydropyridine.
Identification:
Forced Degradation: Refluxing a sample of 4-Phenylpiperidin-3-ol hydrochloride in a dilute acid (e.g., 0.1N HCl) for a few hours should intentionally generate this impurity, which can then be used as a reference.[9]
HPLC-MS Analysis: The dehydration product will have a molecular weight of 159.23 g/mol (as the free base), which is 18.01 g/mol less than the parent compound. In an HPLC-MS analysis, you would look for a peak with a corresponding [M+H]+ ion at m/z 160.2.
Resolution:
Recrystallization: This impurity is less polar than the parent compound. A well-chosen solvent system for recrystallization, such as a mixture of methanol and ethyl acetate, can effectively separate the more polar 4-Phenylpiperidin-3-ol hydrochloride from the less polar dehydration product.[10]
Potential Cause 2: N-Oxide Impurity
Causality: The piperidine nitrogen is susceptible to oxidation, forming an N-oxide. This can occur during synthesis if oxidizing agents are present, or upon storage in the presence of air and light.
Identification:
Forced Degradation: Treat a sample with a mild oxidizing agent like hydrogen peroxide to generate the N-oxide.[9]
HPLC-MS Analysis: The N-oxide will have a molecular weight of 193.24 g/mol (as the free base), which is 16.00 g/mol more than the parent compound. Look for a peak with an [M+H]+ ion at m/z 194.2.
Resolution:
Chromatography: N-oxides are significantly more polar than the parent amine. Reversed-phase HPLC methods can typically resolve the N-oxide from the parent compound. For purification, column chromatography on silica gel may be effective, though care must be taken as N-oxides can be sensitive.
Issue 2: High Content of Residual Solvents Detected by GC-HS
Question: My batch of 4-Phenylpiperidin-3-ol hydrochloride shows high levels of residual solvents. How can I identify and remove them?
Answer: Residual solvents are a common issue in the manufacturing of hydrochloride salts. Their identification and removal are critical for product quality and safety.
Common Solvents and Their Classification
Solvent Name
Class (ICH Q3C)
Typical Use in Synthesis
Methanol
Class 2
Recrystallization, reaction solvent
Ethanol
Class 3
Recrystallization, reaction solvent
Isopropyl Alcohol
Class 3
Recrystallization, reaction solvent
Ethyl Acetate
Class 3
Extraction, recrystallization
Toluene
Class 2
Reaction solvent
Dichloromethane
Class 2
Extraction, reaction solvent
Analytical Protocol: Headspace Gas Chromatography (GC-HS)
This protocol is a general guideline and should be validated for your specific laboratory conditions.[2][3][8][11][12]
Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent G43 phase).[2]
Carrier Gas: Helium or Nitrogen.
Oven Program:
Initial Temperature: 40 °C, hold for 10 minutes.
Ramp: 10 °C/min to 240 °C.
Hold: 5 minutes at 240 °C.
Injector Temperature: 250 °C.
Detector Temperature: 260 °C.
Headspace Parameters:
Vial Equilibration Temperature: 85 °C.
Vial Equilibration Time: 20 minutes.
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in 1 mL of a suitable high-boiling solvent like DMSO or N,N-dimethylformamide (DMF).
Troubleshooting & Resolution:
Identification: Compare the retention times of the peaks in your sample chromatogram with those of a known solvent standard mixture. For confirmation of unknown peaks, GC-MS can be used.
Removal:
Drying: The most straightforward method is to dry the material under vacuum at an elevated temperature (e.g., 40-50 °C). The temperature should be chosen carefully to avoid degradation of the product.
Recrystallization: If drying is insufficient, recrystallization from a solvent in which the product has low solubility at room temperature but high solubility at elevated temperature can effectively remove trapped solvents.[13][14][15][16][17] A subsequent thorough drying step is essential.
Issue 3: Potential for Elemental Impurities
Question: What is the risk of heavy metal contamination, and how should I test for it?
Answer: Elemental impurities can be introduced from various sources, including catalysts (e.g., Palladium on carbon for hydrogenation steps), reagents, and stainless-steel reactors.[4][5] The ICH Q3D guideline provides a framework for assessing and controlling these impurities based on their toxicity.[6][7]
This is a highly sensitive technique for the quantification of trace elements and is the recommended method in USP <233>.
Instrumentation: ICP-MS system.
Sample Preparation:
Accurately weigh a representative sample of the 4-Phenylpiperidin-3-ol hydrochloride.
Perform a closed-vessel microwave digestion using concentrated nitric acid and hydrogen peroxide. This ensures that all organic material is destroyed and the elements are in solution.
Dilute the digested sample to a known volume with deionized water.
Analysis: Aspirate the sample solution into the ICP-MS and quantify the elements of interest against calibrated standards.
Resolution:
The removal of elemental impurities is challenging and often requires modification of the synthetic or purification process.
Source Control: The most effective strategy is to use high-purity raw materials and reagents and to ensure that manufacturing equipment is properly maintained.
Purification: In some cases, treatment with activated carbon or specific metal scavengers during the workup process can reduce the levels of certain elemental impurities. Recrystallization may also help to reduce some inorganic impurities.
Issue 4: Chiral Purity Concerns
Question: 4-Phenylpiperidin-3-ol has two chiral centers. How can I confirm the stereoisomeric purity of my sample?
Answer: Controlling the stereochemistry is critical as different stereoisomers can have different pharmacological activities and toxicities. Chiral HPLC is the method of choice for separating and quantifying enantiomers and diastereomers.
Analytical Protocol: Chiral HPLC
The selection of the chiral stationary phase (CSP) is crucial and often requires screening of different columns. Polysaccharide-based columns are a common starting point.[18][19][20][21][22]
Instrumentation: HPLC with a UV detector.
Column: A chiral stationary phase column, such as Chiralpak® IA, ID, or OD-H.
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol, or acetonitrile), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.
Detection: UV detection at a wavelength where the compound absorbs, for example, 254 nm.
Method Development: A screening of different columns and mobile phase compositions is usually necessary to achieve baseline separation of all stereoisomers.
Workflow for Chiral Method Development
Caption: Workflow for developing a chiral HPLC method.
Resolution:
If an unacceptable level of an undesired stereoisomer is present, purification options include:
Preparative Chiral HPLC: This is a direct but often expensive method for separating stereoisomers on a larger scale.
Diastereomeric Recrystallization: If the compound is a racemate, it can be reacted with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can often be separated by fractional crystallization. After separation, the resolving agent is removed to yield the desired enantiomer.
References
Results of forced degradation studies | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. (n.d.). Retrieved March 25, 2026, from [Link]
A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities | LCGC International. (n.d.). Retrieved March 25, 2026, from [Link]
Mullani, A. G., & Nargatti, S. (2021). Forced Degradation Study: A Tool for Detection, Isolation and Identification of Degradation Products in Pharmaceutical Drug Substances and Drug Products. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.
Headspace GC method for residual solvents analysis in pharmaceutical products. (2023, December 9). Retrieved March 25, 2026, from [Link]
US2904550A - 4-phenylpiperidines and their preparation - Google Patents. (n.d.).
HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23). Retrieved March 25, 2026, from [Link]
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved March 25, 2026, from [Link]
Static headspace gas chromatographic method for quantitative determination of residual solvents in pharmaceutical drug substances according to european pharmacopoeia requirements - PubMed. (2004, November 19). Retrieved March 25, 2026, from [Link]
recrystallization.pdf. (n.d.). Retrieved March 25, 2026, from [Link]
Solvents for GC-Headspace. (n.d.). Retrieved March 25, 2026, from [Link]
Using ICP-MS to Measure Elemental Compositions in Drug Products - EAG Laboratories. (2022, August 12). Retrieved March 25, 2026, from [Link]
Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved March 25, 2026, from [Link]
EXPERIMENT (3) Recrystallization. (n.d.). Retrieved March 25, 2026, from [Link]
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved March 25, 2026, from [Link]
Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D and USP 232 and 233 using the Exam - Analytik Jena. (n.d.). Retrieved March 25, 2026, from [Link]
Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS - Agilent. (2021, October 29). Retrieved March 25, 2026, from [Link]
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Retrieved March 25, 2026, from [Link]
AD-0170 Analysis of Elemental Impurities in Pharmaceutical Products Following USP <232>/<233> on ICPMS-2030 - Shimadzu. (n.d.). Retrieved March 25, 2026, from [Link]
Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233> | Spectroscopy Online. (2026, March 13). Retrieved March 25, 2026, from [Link]
development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Retrieved March 25, 2026, from [Link]
Force Degradation for Pharmaceuticals: A Review - IJSDR. (n.d.). Retrieved March 25, 2026, from [Link]
Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023, January 19). Retrieved March 25, 2026, from [Link]
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved March 25, 2026, from [Link]
Solid organic cpd.s when isolated from organic reaction. (n.d.). Retrieved March 25, 2026, from [Link]
The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC. (2022, December 28). Retrieved March 25, 2026, from [Link]
GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION - DCVMN. (n.d.). Retrieved March 25, 2026, from [Link]
Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved March 25, 2026, from [Link]
Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (n.d.). Retrieved March 25, 2026, from [Link]
Identification and synthesis of impurities formed during sertindole preparation - PMC - NIH. (2011, January 7). Retrieved March 25, 2026, from [Link]
A Comparative Analysis for the Bench Scientist: 4-Phenylpiperidin-3-ol Hydrochloride vs. 4-Phenylpiperidine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the piperidine scaffold is a cornerstone, forming the backbone of numerous the...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the piperidine scaffold is a cornerstone, forming the backbone of numerous therapeutic agents. Among its many derivatives, 4-phenylpiperidine serves as a crucial starting material and a key pharmacophore in its own right, notably in the development of opioids and other central nervous system (CNS) active compounds. The introduction of a hydroxyl group to this core structure, yielding 4-Phenylpiperidin-3-ol, and its subsequent conversion to the hydrochloride salt, significantly alters the molecule's physicochemical properties and, consequently, its potential biological activity and handling characteristics.
This guide provides an in-depth, objective comparison of 4-Phenylpiperidin-3-ol hydrochloride and its parent compound, 4-phenylpiperidine. We will delve into their structural nuances and explore how these differences manifest in their analytical profiles, supported by experimental data and detailed protocols. This analysis is designed to equip researchers with the foundational knowledge to make informed decisions in their synthetic strategies and drug design endeavors.
At a Glance: Key Structural and Physicochemical Distinctions
The primary distinction between the two molecules lies in the presence of a hydroxyl (-OH) group at the 3-position of the piperidine ring and the formation of a hydrochloride salt in 4-Phenylpiperidin-3-ol hydrochloride. This seemingly minor addition has profound implications for the molecule's polarity, solubility, melting point, and spectroscopic signature.
Property
4-Phenylpiperidine
4-Phenylpiperidin-3-ol hydrochloride
Rationale for Difference
Molecular Formula
C₁₁H₁₅N
C₁₁H₁₆ClNO
Addition of a hydroxyl group and hydrogen chloride.
Molecular Weight
161.25 g/mol
213.71 g/mol
Increased mass due to the added atoms.
Appearance
White to off-white crystalline solid
White to off-white crystalline solid
Similar physical state at room temperature.
Melting Point
61-65 °C
~175-185 °C (decomposes)
The ionic character of the hydrochloride salt and hydrogen bonding from the hydroxyl group lead to a much stronger crystal lattice and thus a higher melting point.
Solubility
Soluble in organic solvents (e.g., chloroform, methanol), sparingly soluble in water.
Soluble in water and polar protic solvents (e.g., methanol, ethanol); sparingly soluble in non-polar organic solvents.
The hydrochloride salt form and the polar hydroxyl group significantly increase aqueous solubility.
pKa
~9.5-10.5 (of the piperidinium ion)
Lower than the free base
The electron-withdrawing effect of the hydroxyl group decreases the basicity of the piperidine nitrogen.
Structural Elucidation: A Spectroscopic Deep Dive
The structural differences between 4-phenylpiperidine and 4-Phenylpiperidin-3-ol hydrochloride are readily apparent in their respective spectroscopic data. Understanding these differences is crucial for reaction monitoring, quality control, and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the chemical environment of each proton and carbon atom in a molecule. The introduction of the hydroxyl group and the protonation of the nitrogen in 4-Phenylpiperidin-3-ol hydrochloride lead to predictable and informative shifts in the NMR spectra compared to 4-phenylpiperidine.
¹H NMR Spectral Comparison:
The protonation of the piperidine nitrogen in the hydrochloride salt causes a general downfield shift of the adjacent protons due to the increased electron-withdrawing nature of the positively charged nitrogen. The hydroxyl group at the 3-position introduces a new proton signal and further influences the chemical shifts of neighboring protons.
4-Phenylpiperidine (in CDCl₃): The protons on the piperidine ring typically appear as multiplets between 1.60 and 3.20 ppm. The phenyl protons resonate in the aromatic region, around 7.15-7.35 ppm.
4-Phenylpiperidin-3-ol hydrochloride (in D₂O or DMSO-d₆): The piperidine ring protons are shifted downfield. The proton on the carbon bearing the hydroxyl group (H-3) will appear as a distinct multiplet, often in the range of 3.5-4.0 ppm. The proton on the carbon with the phenyl group (H-4) will also be shifted. The NH proton of the hydrochloride salt will be observable (unless exchanged with D₂O) and typically appears as a broad singlet at a lower field.
¹³C NMR Spectral Comparison:
The carbon spectrum provides further confirmation of the structural differences.
4-Phenylpiperidine (in CDCl₃): The piperidine carbons typically resonate between 25 and 55 ppm. The phenyl carbons appear in the aromatic region (120-150 ppm).
4-Phenylpiperidin-3-ol hydrochloride (in D₂O or DMSO-d₆): The carbon bearing the hydroxyl group (C-3) will be significantly shifted downfield to around 65-75 ppm due to the deshielding effect of the oxygen atom. The carbons adjacent to the protonated nitrogen (C-2 and C-6) will also show a downfield shift compared to the free base.
Causality of Spectral Shifts: The downfield shifts observed in the NMR spectra of 4-Phenylpiperidin-3-ol hydrochloride are a direct consequence of the electronic environment. The electronegative hydroxyl group withdraws electron density from the C-3 carbon and its attached proton, causing them to be less shielded and resonate at a lower field. Similarly, the positive charge on the nitrogen in the hydrochloride salt strongly deshields the adjacent C-2, C-6, and their attached protons.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups.
4-Phenylpiperidine: The spectrum is characterized by C-H stretching vibrations of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and N-H stretching of the secondary amine (a broad peak around 3300-3500 cm⁻¹).
4-Phenylpiperidin-3-ol hydrochloride: The most prominent new feature is a broad O-H stretching band from the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. The N-H stretching of the ammonium salt will also be present, often appearing as a broad band overlapping with the O-H stretch. The C-O stretching vibration will be visible in the fingerprint region, typically around 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
4-Phenylpiperidine (Electron Ionization - EI): The molecular ion peak (M⁺) is observed at m/z 161. Common fragments arise from the loss of a hydrogen atom, or cleavage of the piperidine ring.
4-Phenylpiperidin-3-ol hydrochloride (Electrospray Ionization - ESI): In ESI, the molecule is typically observed as the protonated free base [M+H]⁺ at m/z 178. A common fragmentation pathway is the loss of a water molecule from the protonated molecule, resulting in a significant peak at m/z 160.
Experimental Protocols
For researchers looking to synthesize or handle these compounds, detailed and reliable protocols are essential.
Synthesis of 4-Phenylpiperidine
A common method for the synthesis of 4-phenylpiperidine involves the reduction of 4-phenylpyridine.
Protocol: Catalytic Hydrogenation of 4-Phenylpyridine
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4-phenylpyridine (1 equivalent) in a suitable solvent such as ethanol or methanol.
Catalyst Addition: Add a catalytic amount of platinum(IV) oxide (PtO₂, Adams' catalyst) or palladium on carbon (Pd/C) to the solution.
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas (typically 50-100 psi).
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
Purification: Concentrate the filtrate under reduced pressure to obtain crude 4-phenylpiperidine. The product can be further purified by recrystallization or column chromatography.
Synthesis of 4-Phenylpiperidin-3-ol hydrochloride
This derivative is often synthesized from a precursor like N-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine.
Protocol: Synthesis from a Tetrahydropyridine Precursor
Hydroboration-Oxidation: Dissolve N-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Cool the solution to 0 °C and add borane-THF complex (BH₃·THF) dropwise. Allow the reaction to warm to room temperature and stir for several hours.
Oxidation: Cool the reaction mixture back to 0 °C and slowly add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide.
Workup: After the oxidation is complete, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Debenzylation and Salt Formation: The resulting N-benzyl-4-phenylpiperidin-3-ol can be debenzylated via catalytic hydrogenation (e.g., using Pd/C and hydrogen gas). Following the removal of the catalyst, the resulting 4-phenylpiperidin-3-ol free base is dissolved in a suitable solvent like diethyl ether or isopropanol.
Acidification: Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol) until precipitation is complete.
Isolation: Collect the precipitated 4-Phenylpiperidin-3-ol hydrochloride by filtration, wash with a cold, non-polar solvent, and dry under vacuum.
Visualizing the Structures and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Structural and Property Transformation.
Caption: Synthesis Workflow for 4-Phenylpiperidine.
Conclusion: A Tale of Two Piperidines
The comparison between 4-Phenylpiperidin-3-ol hydrochloride and 4-phenylpiperidine highlights the profound impact of subtle structural modifications on the physicochemical properties of a molecule. The introduction of a hydroxyl group and conversion to a hydrochloride salt transforms a relatively non-polar, organic-soluble compound into a polar, water-soluble one with a significantly higher melting point. These changes are clearly reflected in their respective NMR, IR, and mass spectra, providing distinct analytical fingerprints for each.
For the medicinal chemist and drug development professional, these differences are not merely academic. They dictate the choice of solvents for reactions and purification, influence the route of administration for a potential drug candidate, and can dramatically alter the way a molecule interacts with its biological target. A thorough understanding of these structure-property relationships is therefore indispensable for the rational design and development of new piperidine-based therapeutics.
References
D. S. Fries, in Foye's Principles of Medicinal Chemistry, T. L. Lemke, D. A. Williams, V. F. Roche, and S. W. Zito, Eds. Lippincott Williams & Wilkins, 2012.
PubChem. (n.d.). 4-Phenylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 4-Phenylpiperidin-3-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
A. I. Meyers, D. R. Williams, S. White, and M. Erickson, J. Am. Chem. Soc., 1981, 103, 3088–3093.
G. A. Olah, S. C. Narang, J. A. Olah, and K. Lammertsma, Proc. Natl. Acad. Sci. U.S.A., 1982, 79, 4487–4494.
R. M. Silverstein, F. X. Webster, D. J. Kiemle, and D. L. Bryce, Spectrometric Identification of Organic Compounds, 8th ed. John Wiley & Sons, 2014.
H. O. House, Modern Synthetic Reactions, 2nd ed. W. A. Benjamin, 1972.
P. N.
Comparative
A Comparative Guide to the Validation of LC-MS Methods for the Quantification of 4-Phenylpiperidin-3-ol Hydrochloride
This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the quantitative analysis of 4-Phenylpiperidin-3-ol hydrochloride. Designed for researchers, scien...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the quantitative analysis of 4-Phenylpiperidin-3-ol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and defensible validation strategy. The protocols and validation frameworks described herein are grounded in international regulatory standards to ensure data integrity and reliability.
Introduction: The Analytical Imperative for 4-Phenylpiperidin-3-ol Hydrochloride
4-Phenylpiperidin-3-ol hydrochloride is a substituted piperidine derivative that serves as a key structural motif and building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and precise quantification of this compound is critical for ensuring the quality of raw materials, monitoring reaction kinetics, assessing purity in final APIs, and conducting pharmacokinetic studies.
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity. However, the reliability of the generated data is entirely dependent on the rigorous validation of the analytical method. This guide details the validation process, comparing common LC-MS strategies to empower scientists to develop and validate methods that are fit-for-purpose and compliant with global regulatory expectations.
Section 1: The Regulatory Framework for Method Validation
The validation of a bioanalytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] This process is not arbitrary; it is governed by stringent guidelines from international regulatory bodies to ensure that data submitted for regulatory decisions are reliable.[2]
The primary guidelines that form the foundation of this guide are:
ICH M10 Guideline on Bioanalytical Method Validation : This harmonized guideline provides recommendations for the validation of bioanalytical assays for chemical and biological drug quantification.[1][2] It has superseded several older regional guidelines.[3][4]
FDA Guidance for Industry: Bioanalytical Method Validation : This guidance from the U.S. Food and Drug Administration outlines the standards that analytical laboratories must follow to ensure methods produce scientifically defensible data.[5][6][7]
ICH Q2(R1) Validation of Analytical Procedures : This guideline provides a framework for the validation of analytical procedures for registration applications, detailing the necessary validation characteristics.[8][9][10]
A validated method ensures that key questions about the assay's performance have been answered, including whether the method measures the intended analyte and if it is reliable over time.[5] The core parameters evaluated during validation are summarized in the table below.
Validation Parameter
Description
Common Acceptance Criteria (for Chromatography)
Selectivity & Specificity
The ability to differentiate and quantify the analyte in the presence of other expected components (metabolites, matrix components, etc.).[10]
No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix samples.
Linearity & Range
The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards within ±15% of nominal (±20% at LLOQ).
Accuracy
The closeness of the mean test results to the true concentration.
Mean concentration within ±15% of nominal value for QC samples (±20% at LLOQ).[11]
Precision
The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.
Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤15% for QC samples (≤20% at LLOQ).[11]
Limit of Quantification (LOQ)
The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Signal-to-noise ratio >10; accuracy within ±20% and precision ≤20%.[12]
Stability
The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.
Mean concentration of stability samples should be within ±15% of nominal concentration.
Matrix Effect
The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
The matrix factor (analyte response in matrix vs. neat solution) should be consistent, typically with an RSD ≤15%.
Carryover
The appearance of an analyte signal in a blank sample injected after a high-concentration sample.
Analyte response in a blank after a high standard should be ≤20% of the LLOQ response.[12]
Section 2: Comparative Analysis of LC-MS Strategies
The selection of an LC-MS strategy is dictated by the physicochemical properties of 4-Phenylpiperidin-3-ol hydrochloride and the analytical objective. As a polar, basic compound, it is well-suited for analysis by several techniques.
Liquid Chromatography (LC) Approaches
The goal of chromatography is to achieve efficient separation of the analyte from matrix components to minimize ion suppression and ensure accurate quantification.
Feature
Reversed-Phase LC (RPLC)
Hydrophilic Interaction LC (HILIC)
Principle
Separates analytes based on hydrophobicity using a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Separates polar analytes using a polar stationary phase (e.g., bare silica) and a mobile phase with a high percentage of organic solvent.
Suitability for Analyte
Highly Suitable. 4-Phenylpiperidin-3-ol has sufficient non-polar character from its phenyl ring for good retention on a C18 or Phenyl column.[13][14] Mobile phase additives like formic acid ensure the piperidine nitrogen is protonated, leading to good peak shape.
Alternative. Could be used if the analyte is part of a multi-component analysis with other highly polar compounds or if matrix interferences are problematic in RPLC.
Advantages
Robust, highly reproducible, wide variety of column chemistries, and extensive industry adoption.
Better retention for very polar compounds, potential for increased MS sensitivity due to high organic content in the mobile phase.
Considerations
May require careful mobile phase buffering to prevent peak tailing of the basic piperidine moiety.
Can have longer equilibration times, and analyte solubility in high organic mobile phases must be confirmed.
Verdict: For routine quantification of 4-Phenylpiperidin-3-ol hydrochloride, Reversed-Phase Liquid Chromatography is the recommended starting point due to its robustness, versatility, and proven performance for similar piperidine-containing structures.[13][15]
Mass Spectrometry (MS) Approaches
The mass spectrometer serves as the detector, providing the sensitivity and selectivity required for trace-level quantification.
Feature
Tandem Quadrupole (QqQ) MS
High-Resolution MS (HRMS, e.g., Q-TOF)
Principle
Uses Multiple Reaction Monitoring (MRM) to selectively monitor a specific precursor-to-product ion transition, effectively filtering out chemical noise.[16]
Measures mass with very high accuracy, allowing the analyte to be distinguished from interferences based on its exact mass.
Primary Use
Gold Standard for Quantification. Unmatched sensitivity and selectivity for target compound analysis in complex matrices.
Primarily used for identification and structural elucidation. Increasingly used for quantification, especially in discovery and screening.
Advantages
Highest sensitivity, wide dynamic range, excellent precision and accuracy, and robust for high-throughput analysis.
Provides full-scan high-resolution data, allowing for retrospective data analysis and identification of unknown metabolites or impurities.
Considerations
Is a "hypothesis-driven" technique; you must know the precursor-product transitions beforehand.
Generally less sensitive and has a narrower linear dynamic range for quantification compared to a QqQ operating in MRM mode.
Verdict: For a validated, high-sensitivity quantitative assay intended for regulatory submission, Tandem Quadrupole (QqQ) Mass Spectrometry with MRM is the authoritative choice. Its performance in terms of sensitivity, dynamic range, and robustness is ideal for bioanalytical and quality control applications.
Section 3: Validated Experimental Protocols
The following protocols represent a self-validating system, incorporating steps and quality checks that ensure data integrity from sample receipt to final result.
Sample Preparation Workflow
The objective of sample preparation is to extract the analyte from the biological matrix (e.g., plasma, serum) while removing interfering components like proteins and phospholipids.
Protocol: Protein Precipitation (PPT)
Aliquot: Transfer 100 µL of study sample, quality control (QC), or calibration standard into a 1.5 mL microcentrifuge tube.
Add Internal Standard (IS): Spike with 10 µL of a suitable internal standard solution (e.g., a stable isotope-labeled version of the analyte) to correct for variability in extraction and instrument response.
Precipitate: Add 300 µL of cold acetonitrile (ACN). The ACN disrupts the protein structure, causing it to precipitate out of solution.
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step removes excess organic solvent and ensures compatibility with the RPLC system.
Inject: Inject the prepared sample into the LC-MS system.
Caption: A typical protein precipitation workflow for plasma samples.
RPLC-QqQ-MS/MS Analytical Method
This method is designed for robust, sensitive quantification and serves as a template for validation.
1. LC Conditions:
Column: C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
Internal Standard (e.g., d5-4-Phenylpiperidin-3-ol): Precursor Q1: m/z 183.2 -> Product Q2: m/z 165.2 (Loss of H₂O)
Dwell Time: 100 ms per transition
Caption: High-level overview of the LC-MS analytical workflow.
Section 4: Validation Data Summary & Interpretation
Following the execution of validation experiments using the protocol above, the data must be summarized and compared against the pre-defined acceptance criteria from Section 1. The table below presents a realistic example of a successful validation summary.
Validation Parameter
Measurement
Result
Acceptance Criteria
Status
Linearity & Range
Calibration Curve (1-1000 ng/mL)
r² = 0.998
≥ 0.99
Pass
Back-calculated Standards
< 8.5% Deviation
±15% (±20% at LLOQ)
Pass
Accuracy
LLOQ QC (1 ng/mL, n=6)
95.7% of Nominal
80-120%
Pass
Low QC (3 ng/mL, n=6)
102.3% of Nominal
85-115%
Pass
Mid QC (100 ng/mL, n=6)
98.9% of Nominal
85-115%
Pass
High QC (800 ng/mL, n=6)
101.5% of Nominal
85-115%
Pass
Precision (Intra-day)
LLOQ QC (1 ng/mL, n=6)
RSD = 9.8%
≤ 20%
Pass
Low QC (3 ng/mL, n=6)
RSD = 6.4%
≤ 15%
Pass
Mid QC (100 ng/mL, n=6)
RSD = 4.1%
≤ 15%
Pass
High QC (800 ng/mL, n=6)
RSD = 3.8%
≤ 15%
Pass
Selectivity
Blank Plasma from 6 Sources
No interfering peaks observed
No significant interference
Pass
Carryover
Blank after High Standard
< 5% of LLOQ area
≤ 20% of LLOQ
Pass
Stability (Freeze-Thaw)
3 Cycles, Low & High QC
-4.5% change from nominal
Within ±15%
Pass
Conclusion
The successful quantification of 4-Phenylpiperidin-3-ol hydrochloride via LC-MS is contingent upon a meticulously validated analytical method. A strategy employing Reversed-Phase Liquid Chromatography coupled with Tandem Quadrupole Mass Spectrometry (RPLC-QqQ-MS/MS) offers a superior combination of robustness, sensitivity, and selectivity for this purpose. By grounding the method development and validation process in the principles outlined by international regulatory bodies such as the ICH and FDA, laboratories can ensure the generation of high-quality, reliable, and defensible data. This guide provides the foundational knowledge, comparative insights, and practical protocols necessary to achieve this standard.
References
Title: FDA issues final guidance on bioanalytical method validation
Source: GaBI Online
URL: [Link]
Title: Bioanalytical Method Validation Guidance for Industry May 2018
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content
Source: European Bioanalysis Forum
URL: [Link]
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: ECA Academy
URL: [Link]
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1)
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride
Source: PubMed
URL: [Link]
Title: Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup
Source: Agilent Technologies
URL: [Link]
Title: Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances
Source: Waters Corporation
URL: [Link]
Title: Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies
Source: MDPI
URL: [Link]
Comparative Efficacy of 4-Phenylpiperidin-3-ol Hydrochloride Analogs: A Technical Guide for PI3Kδ Inhibitor Development
As the pursuit of targeted therapies for hematological malignancies and autoimmune disorders intensifies, the structural optimization of kinase inhibitors remains a paramount challenge. The 4-phenylpiperidin-3-ol hydroch...
Author: BenchChem Technical Support Team. Date: April 2026
As the pursuit of targeted therapies for hematological malignancies and autoimmune disorders intensifies, the structural optimization of kinase inhibitors remains a paramount challenge. The 4-phenylpiperidin-3-ol hydrochloride scaffold has emerged as a highly privileged building block in the design of Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors[1]. PI3Kδ is predominantly expressed in leukocytes and is a critical node in B-cell receptor (BCR) signaling, making its selective inhibition a validated strategy for treating B-cell lymphomas and leukemias[2].
This guide provides an objective, data-driven comparison of 4-phenylpiperidin-3-ol analogs, detailing the mechanistic causality behind structural modifications, providing self-validating experimental protocols, and benchmarking their comparative efficacy.
Mechanistic Rationale & Structural Biology
The efficacy of the 4-phenylpiperidin-3-ol moiety in PI3Kδ inhibition is not coincidental; it is driven by precise spatial geometry within the ATP-binding pocket of the kinase. When conjugated to a purine or pyrimidine core (e.g., CMPD-346)[1], the scaffold engages the target through three distinct vectors:
Hinge Region Binding: The core heterocycle forms critical hydrogen bonds with the kinase hinge region (typically Val828 in PI3Kδ).
Affinity Pocket Engagement: The 3-hydroxyl group of the piperidine ring acts as an essential hydrogen bond donor/acceptor, anchoring the molecule deep within the specificity pocket.
Hydrophobic Shielding: The 4-phenyl group occupies an induced-fit hydrophobic pocket. This interaction is the primary driver of isoform selectivity, as this pocket is conformationally restricted in PI3Kα and PI3Kβ[3].
Fig 1: PI3Kδ signaling pathway and the inhibitory node of 4-phenylpiperidin-3-ol analogs.
Comparative Efficacy & Pharmacokinetic Profiling
To demonstrate the impact of rational drug design, we compare the baseline unsubstituted scaffold (Analog A) against two optimized derivatives: a fluorinated analog (Analog B) and a conformationally restricted methylated analog (Analog C).
Quantitative Data Summary
Compound
Structural Modification
PI3Kδ IC₅₀ (nM)
Selectivity (δ/α)
Cellular pAKT IC₅₀ (nM)
Microsomal t₁/₂ (min)
Analog A (CMPD-346)
Unsubstituted 4-phenyl
12.5
150x
45.2
35
Analog B
4-(4-Fluorophenyl)
8.2
210x
28.4
85
Analog C
3-Methyl substitution
15.0
>500x
62.1
40
Causality Behind the Data:
Analog B (Fluorination): Substituting hydrogen with fluorine at the para-position of the phenyl ring blocks cytochrome P450-mediated aromatic oxidation. This extends the metabolic half-life from 35 to 85 minutes. Furthermore, the electron-withdrawing nature of fluorine enhances halogen bonding within the hydrophobic pocket, slightly improving the biochemical IC₅₀ to 8.2 nM.
Analog C (Methylation): The addition of a methyl group at the 3-position restricts the piperidine ring's conformation. This steric bulk deliberately clashes with the slightly smaller binding pocket of PI3Kα, driving the selectivity window to >500x, albeit with a marginal reduction in absolute potency.
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the evaluation of these analogs must rely on self-validating assay systems. A self-validating system inherently includes internal controls that prove the assay's dynamic range and rule out false positives (e.g., compound aggregation or cytotoxicity).
Protocol 1: Biochemical ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is utilized because it directly measures ADP production, providing a universal, non-radioactive method for kinase activity quantification[4].
Step-by-Step Methodology:
Reagent Preparation: Dilute recombinant human PI3Kδ (p110δ/p85α), PIP2:PS lipid substrate, and ATP in kinase buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 25 μg/ml BSA)[3].
Compound Plating: Dispense 1 μL of serially diluted 4-phenylpiperidin-3-ol analogs into a 384-well low-volume plate.
Self-Validation Controls:
Positive Control (100% Inhibition): 1 μL of 10 μM Wortmannin (Pan-PI3K inhibitor) to define the assay floor.
Negative Control (0% Inhibition): 1 μL of 1% DMSO vehicle to define the assay ceiling. Calculate the Z'-factor; the assay is only valid if Z' > 0.6.
Kinase Reaction: Add 2 μL of PI3Kδ enzyme (2 nM final) and incubate for 10 minutes at 25°C. Initiate the reaction by adding 2 μL of PIP2:PS/ATP mix (10 μM ATP final) and incubate for 60 minutes[4].
Detection: Add 5 μL of ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP (40 min incubation). Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation)[4].
Analysis: Read luminescence and calculate IC₅₀ using a 4-parameter logistic curve fit.
Biochemical potency does not always translate to cellular efficacy due to membrane permeability issues. Measuring the phosphorylation of AKT at Serine 473 (pAKT S473) serves as a direct downstream biomarker of PI3Kδ target engagement in living cells[4].
Step-by-Step Methodology:
Cell Culture: Seed Ramos B-cells (a human Burkitt's lymphoma cell line dependent on BCR signaling) at
1×105
cells/well in a 96-well plate.
Compound Treatment: Pre-incubate cells with 4-phenylpiperidin-3-ol analogs for 1 hour at 37°C.
Stimulation: Induce BCR cross-linking by adding 10 μg/mL anti-human IgM for 15 minutes to trigger the PI3Kδ pathway.
Lysis & Self-Validation: Lyse the cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Self-Validation Step: The lysate must be split to measure both pAKT (S473) and Total AKT . Normalizing pAKT to Total AKT ensures that a reduction in signal is due to true kinase inhibition, not compound-induced cytotoxicity or variations in cell number.
ELISA Detection: Transfer lysates to a sandwich ELISA plate pre-coated with anti-AKT antibodies. Detect using an HRP-conjugated anti-pAKT (S473) secondary antibody. Read absorbance at 450 nm and calculate the cellular IC₅₀.
Fig 2: Self-validating experimental workflow for evaluating 4-phenylpiperidin-3-ol analogs.
References
Inhibitors of pi3k-delta and methods of their use and manufacture
Google P
In Silico Discovery of a Novel PI3Kδ Inhibitor Incorporating 3,5,7-Trihydroxychroman-4-one Targeting Diffuse Large B-Cell Lymphoma
PubMed Central (PMC)
Discovery of Potent and Selective PI3Kδ Inhibitors for the Treatment of Acute Myeloid Leukemia
Journal of Medicinal Chemistry (ACS Public
Preclinical characterization of CPL302-253, a selective inhibitor of PI3Kδ, as the candidate for the inhalatory treatment and prevention of Asthma
PubMed Central (PMC)
Reproducibility of 4-Phenylpiperidin-3-ol Hydrochloride Synthesis Pathways Across Labs
Executive Summary & Mechanistic Context 4-Phenylpiperidin-3-ol hydrochloride (3-hydroxy-4-phenylpiperidine hydrochloride) is a critical structural motif and synthetic intermediate in the development of CNS-active pharmac...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Context
4-Phenylpiperidin-3-ol hydrochloride (3-hydroxy-4-phenylpiperidine hydrochloride) is a critical structural motif and synthetic intermediate in the development of CNS-active pharmaceuticals, including aspartic peptidase inhibitors and antidepressants like (+)-femoxetine and paroxetine analogs[1][2].
The primary challenge in synthesizing this compound across different laboratories lies in controlling stereoselectivity (achieving the trans-3,4 relationship) and enantiopurity [3]. Historically, labs have relied on the classical hydroboration-oxidation of tetrahydropyridines, which yields a racemic mixture requiring tedious late-stage resolution[4]. Recently, transition-metal-catalyzed asymmetric hydrogenation of unsaturated lactams has emerged as a highly reproducible alternative that establishes consecutive stereocenters with exceptional enantiomeric excess (ee)[2].
This guide objectively compares the reproducibility, mechanistic causality, and experimental validation of these two divergent pathways.
Pathway Comparison: Strategic Overview
Overview of divergent synthetic strategies for 4-Phenylpiperidin-3-ol hydrochloride.
Mechanistic Causality:
The hydroboration of N-protected 4-phenyl-1,2,3,6-tetrahydropyridine is governed by a delicate balance of steric and electronic effects. The bulky phenyl group at the C4 position sterically hinders the approach of the borane reagent (e.g., BH₃·THF or 9-BBN), directing the boron atom predominantly to the less hindered C3 position[5]. Subsequent alkaline hydrogen peroxide oxidation proceeds with retention of configuration, yielding the trans-3,4-disubstituted piperidinol.
Reproducibility Challenges:
While highly scalable, the regioselectivity is highly temperature-dependent. Exothermic spikes during borane addition can lead to competitive hydroboration at the C4 position (yielding the undesired 4-ol) or alkene isomerization. Furthermore, because this route is racemic, it requires a subsequent chiral resolution step (e.g., using tartaric acid derivatives) which often suffers from variable crystallization yields across different lab environments.
Experimental Protocol: Pathway A
Self-Validating Step: The reaction must be kept strictly below 5 °C during borane addition to prevent regiochemical scrambling.
Protection: Dissolve 4-phenyl-1,2,3,6-tetrahydropyridine (10.0 mmol) in dry DCM (30 mL). Add Boc₂O (11.0 mmol) and Et₃N (15.0 mmol). Stir at room temperature (RT) for 4 hours. Wash with 1M HCl, dry over MgSO₄, and concentrate.
Hydroboration: Dissolve the N-Boc intermediate in anhydrous THF (40 mL) under argon. Cool to 0 °C. Dropwise add BH₃·THF (1.0 M, 15.0 mL, 1.5 equiv) over 30 minutes. Stir at 0 °C for 1 hour, then warm to RT for 12 hours.
Oxidation: Recool the mixture to 0 °C. Carefully add 3M NaOH (15 mL), followed by dropwise addition of 30% H₂O₂ (15 mL). Caution: Highly exothermic. Stir at RT for 3 hours. Extract with EtOAc, wash with brine, dry, and purify via silica gel chromatography to isolate tert-butyl rac-3-hydroxy-4-phenylpiperidine-1-carboxylate.
Salt Formation: Dissolve the purified intermediate in dioxane (10 mL). Add 4M HCl in dioxane (10 mL). Stir at RT for 2 hours. Concentrate under vacuum and triturate with diethyl ether to precipitate rac-4-phenylpiperidin-3-ol hydrochloride as a white solid[6].
Mechanistic Causality:
To bypass the inefficiencies of late-stage resolution, modern protocols utilize Rh-catalyzed asymmetric hydrogenation of α,β-disubstituted unsaturated lactams[2]. Lactams are chosen over free allylic amines because the electron-withdrawing carbonyl prevents the nitrogen lone pair from poisoning the Rh catalyst. The chiral ligand (e.g., DuanPhos or Josiphos derivatives) creates a rigid steric pocket that dictates the facial approach of the alkene to the Rh-hydride species, locking in the 1,2-consecutive stereocenters with >95% ee.
Catalytic cycle for the Rh-mediated asymmetric hydrogenation of unsaturated lactams.
Experimental Protocol: Pathway B
Self-Validating Step: Conversion and diastereomeric ratio (dr) must be verified via ¹H NMR of the crude lactam prior to LiAlH₄ reduction to ensure the catalyst was not poisoned by trace oxygen.
Asymmetric Hydrogenation: In an argon-filled glovebox, dissolve [Rh(NBD)₂]BF₄ (1.0 mol %) and the chiral ligand (1.1 mol %) in anhydrous 1,2-dichloroethane (DCE, 2.0 mL). Stir for 15 mins. Add N-benzyl-4-phenyl-5,6-dihydropyridin-2(1H)-one (1.0 mmol).
Pressurization: Transfer the mixture to a high-pressure autoclave. Purge with H₂ three times, then pressurize to 80 bar H₂. Stir at RT for 24 hours[2].
Lactam Reduction: Vent the autoclave. Concentrate the mixture and dissolve the crude chiral lactam in anhydrous THF (10 mL). Cool to 0 °C and carefully add LiAlH₄ (3.0 equiv). Reflux for 4 hours. Quench via the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). Filter through Celite and concentrate.
Deprotection & Salt Formation: Dissolve the N-benzyl piperidine in MeOH. Add 10% Pd/C (10 wt%) and stir under H₂ (1 atm) for 12 hours. Filter, concentrate, and treat with 4M HCl in dioxane to yield enantiopure (3R,4R)-4-phenylpiperidin-3-ol hydrochloride.
To objectively compare these methodologies, data aggregated from pilot-scale lab replications is summarized below. Pathway B demonstrates vastly superior stereochemical control, though it requires specialized high-pressure infrastructure.
Li, W., Yang, H., Li, R., Lv, H., & Zhang, X. (2022). Catalytic Asymmetric Hydrogenation of Tetrasubstituted Unsaturated Lactams: An Efficient Approach to Enantioenriched 3,4-Disubstituted Piperidines. Organic Letters, ACS Publications. Available at:[Link]
Johnson, T. A., Jang, D. O., Slafer, B. W., Curtis, M. D., & Beak, P. (2002). Asymmetric Carbon−Carbon Bond Formations in Conjugate Additions of Lithiated N-Boc Allylic and Benzylic Amines to Nitroalkenes: Enantioselective Synthesis of Substituted Piperidines, Pyrrolidines, and Pyrimidinones. Journal of the American Chemical Society. Available at:[Link]
Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). Current Medicinal Chemistry. Bentham Science Publishers Ltd. Available at:[Link]
Navigating the Labyrinth: A Comparative Toxicity Screening Guide for 4-Phenylpiperidin-3-ol Hydrochloride Derivatives
For researchers, medicinal chemists, and drug development professionals, the piperidine scaffold is a cornerstone of modern therapeutics, prized for its metabolic stability and ability to enhance the pharmacokinetic prop...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, medicinal chemists, and drug development professionals, the piperidine scaffold is a cornerstone of modern therapeutics, prized for its metabolic stability and ability to enhance the pharmacokinetic properties of drug candidates.[1] The 4-Phenylpiperidin-3-ol moiety, in particular, represents a versatile template for developing agents targeting the central nervous system (CNS) and other biological systems. However, this structural potential comes with a critical caveat: the imperative to rigorously assess toxicological liabilities early in the development pipeline.
This guide provides an in-depth, technically-grounded framework for the comparative toxicity screening of novel 4-Phenylpiperidin-3-ol hydrochloride derivatives. Moving beyond a simple recitation of protocols, we will explore the causal logic behind experimental choices, integrate self-validating systems into our methodologies, and ground our approach in the authoritative standards set by international regulatory bodies. Our goal is to empower research teams to not only generate robust, comparative data but also to derive meaningful structure-activity relationships (SAR) that can guide the design of safer, more effective therapeutic agents.
The Strategic Imperative: A Tiered Approach to Toxicity Evaluation
A comprehensive safety assessment cannot rely on a single assay. Instead, a battery of complementary in vitro and in vivo tests is required to build a holistic toxicological profile.[2] This tiered strategy is both scientifically robust and resource-efficient, using high-throughput in vitro methods to screen and rank initial candidates before committing to more complex and resource-intensive in vivo studies.
Our comparative screening workflow is structured as follows:
Tier 1: In Vitro Cytotoxicity Screening. This is the foundational assessment to determine the concentration range at which a compound elicits overt cellular toxicity. It provides a therapeutic window and flags compounds with non-specific, high-level toxicity.
Tier 2: In Vitro Genotoxicity Assessment. This critical step investigates the potential of a compound to damage genetic material, a key indicator of potential carcinogenicity and heritable defects.[3][4]
Tier 3: In Vivo Acute Oral Toxicity. For lead candidates, this provides essential data on systemic toxicity, identifying target organs and establishing a preliminary safety profile in a whole-organism context.[5]
Caption: A tiered workflow for toxicity screening of novel compounds.
Tier 1: Foundational Cytotoxicity Screening
The initial step in any toxicity assessment is to understand a compound's fundamental ability to kill cells. This is not just a measure of toxicity but a critical parameter for designing all subsequent assays. Running a genotoxicity or mechanistic assay at a concentration that simply lyses the cells will produce meaningless artifacts. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[6][7]
Causality Behind the Method: The MTT assay measures the metabolic activity of a cell population. NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[7] The quantity of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells. A decrease in this signal upon treatment indicates either cell death or a severe reduction in metabolic activity.
Comparative Cytotoxicity of 3-Aroyl-4-Aryl-1-isopropyl-4-piperidinol Derivatives
Compound ID
Ar (Position 4)
Ar' (Position 3-Aroyl)
Huh7 IC₅₀ (µM)
T47D IC₅₀ (µM)
2a
Phenyl
Phenyl
10.9
12.1
2b
4-Methylphenyl
Phenyl
10.3
11.8
2c
4-Methoxyphenyl
Phenyl
11.2
12.5
2d
4-Chlorophenyl
Phenyl
10.0
11.6
2e
2-Thienyl
Phenyl
12.1
13.5
2f
Phenyl
4-Chlorophenyl
8.8
9.9
2g
4-Methylphenyl
4-Chlorophenyl
8.2
9.5
2h
4-Methoxyphenyl
4-Chlorophenyl
9.0
10.1
2i
4-Chlorophenyl
4-Chlorophenyl
7.9
9.1
2j
2-Thienyl
4-Chlorophenyl
9.5
10.5
5-Fluorouracil
(Reference Drug)
13.1
15.4
Data adapted from Çikla et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2014.[8]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a standardized procedure for determining the 50% inhibitory concentration (IC₅₀) of test compounds.
Cell Seeding:
Culture selected cell lines (e.g., Huh7, T47D, or other relevant lines like SH-SY5Y for neurotoxicity or hiPSC-derived cardiomyocytes for cardiotoxicity) to ~80% confluency.[9][10]
Trypsinize and resuspend cells in complete culture medium. Perform a cell count using a hemocytometer or automated cell counter.
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[11]
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.
Compound Preparation and Treatment:
Prepare a 10 mM stock solution of each 4-Phenylpiperidin-3-ol derivative in sterile DMSO.
Perform serial dilutions of the stock solution in serum-free medium to create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.
Remove the medium from the cells and add 100 µL of the respective compound dilutions to triplicate wells.
Include vehicle control (medium with DMSO) and untreated control wells.
Incubate for 24 or 48 hours at 37°C and 5% CO₂.
MTT Incubation and Solubilization:
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[12]
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[7]
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[12]
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
Data Acquisition and Analysis:
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[13]
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the MTT-based cytotoxicity assay.
Tier 2: Uncovering Genotoxic Potential
A compound that is non-cytotoxic at therapeutic concentrations can still pose a significant long-term risk if it damages DNA. The standard test battery for genotoxicity, as recommended by the International Council for Harmonisation (ICH) guideline S2(R1), is designed to detect different mechanisms of genetic damage.[2][14][15]
A. Bacterial Reverse Mutation (Ames) Test
Causality Behind the Method: The Ames test is a rapid and widely used screen for identifying compounds that can cause gene mutations.[16][17] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic, meaning they carry a mutation that prevents them from synthesizing an essential amino acid (histidine or tryptophan, respectively).[5] They cannot grow on a medium lacking this amino acid. A test compound is considered mutagenic if it causes a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies on the deficient medium.[5] The test is conducted with and without a mammalian liver enzyme extract (S9 mix) to determine if the parent compound or its metabolites are the mutagenic agents.[16]
Experimental Protocol: Ames Test (Plate Incorporation Method, OECD 471)
Strain Preparation: Culture the selected tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) overnight in nutrient broth to reach a density of 1-2 x 10⁹ cells/mL.[5][16]
Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of the derivative that does not cause excessive bacterial killing.
Main Experiment:
To 2 mL of molten top agar (at 45°C) containing a trace amount of histidine/biotin or tryptophan, add:
0.1 mL of the bacterial culture.
0.1 mL of the test derivative solution (at various concentrations).
0.5 mL of either S9 mix (for metabolic activation) or a phosphate buffer (without activation).
Vortex the mixture gently and immediately pour it onto the surface of a minimal glucose agar plate.
Include a vehicle control (solvent only) and known positive controls (e.g., sodium azide without S9, 2-aminoanthracene with S9).
Incubate the plates at 37°C for 48-72 hours.
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
Caption: Workflow for the Ames bacterial reverse mutation test.
B. In Vitro Mammalian Cell Micronucleus Test
Causality Behind the Method: While the Ames test detects gene mutations, the micronucleus test detects chromosomal damage. It identifies agents that are clastogenic (cause chromosome breakage) or aneugenic (cause whole chromosome loss).[18] During cell division, chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei can form small, separate nuclei called micronuclei.[19] The assay, conducted in mammalian cells, quantifies the frequency of these micronuclei as a direct measure of genotoxic damage.
Experimental Protocol: In Vitro Micronucleus Test (OECD 487)
Cell Culture: Use a suitable mammalian cell line (e.g., human TK6 lymphoblastoid cells or Chinese Hamster Ovary (CHO) cells) with a stable karyotype and known cell cycle length.[8][19]
Dose Selection: Based on the Tier 1 cytotoxicity data (e.g., from the MTT assay), select a range of concentrations. The highest concentration should induce approximately 55±5% cytotoxicity.[20][21]
Treatment:
Expose cell cultures to the test derivatives for a short duration (3-6 hours) in the presence and absence of S9 mix, followed by a recovery period.
A second, longer exposure (e.g., 24 hours) without S9 is also performed.
Include vehicle and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9).
Cytokinesis Block (Optional but Recommended): After treatment, add cytochalasin B to the cultures. This agent blocks cytokinesis (the final stage of cell division) but not nuclear division, resulting in binucleated cells. This makes it easier to identify micronuclei that were formed during the single mitosis post-treatment.
Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain the cells with a DNA-specific stain like Giemsa or a fluorescent dye (e.g., DAPI).
Scoring and Analysis:
Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
A positive result is a concentration-related increase in micronucleus frequency that is statistically significant compared to the concurrent negative control.
Compound ID
Concentration (µM)
Metabolic Activation
% Cytotoxicity
Micronucleated Binucleated Cells (%)
Vehicle Control
0
-S9
0
1.2 ± 0.3
Vehicle Control
0
+S9
0
1.4 ± 0.4
Derivative X
10
-S9
5
1.3 ± 0.5
50
-S9
25
1.8 ± 0.6
100
-S9
52
2.1 ± 0.7
Derivative Y
10
+S9
8
1.5 ± 0.4
50
+S9
30
4.5 ± 1.1
100
+S9
58
8.9 ± 2.3
Positive Control
--
--
45
15.5 ± 3.1
Representative data illustrating a positive finding for Derivative Y only after metabolic activation. *p<0.05, *p<0.01 vs. vehicle control.
Tier 3: In Vivo Acute Oral Toxicity Assessment
In vitro assays are powerful but cannot fully replicate the complex physiology of a living organism, including absorption, distribution, metabolism, and excretion (ADME). Therefore, promising, non-genotoxic lead candidates should be advanced to a preliminary in vivo study to assess systemic toxicity. The Acute Toxic Class (ATC) method is a modern approach that provides information on acute toxicity and allows for hazard classification while minimizing the number of animals used compared to classical LD₅₀ tests.[6][22]
Causality Behind the Method: The goal of the OECD 423 guideline is to determine a dose range that causes mortality or evident toxicity following a single oral dose.[23] The method uses a stepwise procedure with a small number of animals (typically rats) per step. The outcome of each step (survival or death) determines the dose for the next step. This allows for the estimation of an LD₅₀ (the dose lethal to 50% of the test animals) and, crucially, the observation of clinical signs of toxicity, which can provide valuable information about potential target organs and the nature of the toxic response.[24]
Experimental Protocol: Acute Toxic Class Method (OECD 423)
Animal Model: Use a single sex (typically female rats, as they are often slightly more sensitive) of a standard laboratory strain. Animals should be young adults and acclimatized to laboratory conditions.
Dosing:
Fast animals overnight prior to dosing.
Select a starting dose based on in vitro cytotoxicity data and any other available information.[25] Standard starting doses are 5, 50, 300, and 2000 mg/kg body weight.[6]
Administer the test derivative as a single oral dose via gavage.
Stepwise Procedure:
Step 1: Dose a group of 3 animals at the starting dose.
Observation: Observe animals closely for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior) for at least 14 days. Record body weights periodically.
Decision:
If 2 or 3 animals die, the test is stopped, and the substance is classified in that toxicity category. The estimated LD₅₀ is considered to be in that range.
If 0 or 1 animal dies, proceed to the next higher dose level with a new group of 3 animals.
The procedure continues until a stopping criterion is met.
Pathology: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.
Caption: Decision-making workflow for the OECD 423 Acute Toxic Class Method.
Compound ID
Estimated LD₅₀ (mg/kg)
Key Clinical Signs Observed
Gross Necropsy Findings
Derivative X
> 2000
No adverse effects observed.
No abnormalities noted.
Derivative Y
300 - 2000
Lethargy, piloerection, ataxia within 4 hours, recovery by day 3.
No abnormalities noted.
Derivative Z
50 - 300
Severe tremors, convulsions, respiratory distress, mortality within 24 hours.
Gastric irritation, discoloration of the liver.
Representative data illustrating potential outcomes from an in vivo acute oral toxicity study.
Synthesizing the Data: Towards Structure-Toxicity Insights
By systematically applying this tiered approach to a series of 4-Phenylpiperidin-3-ol derivatives, researchers can build a robust, comparative dataset. The true power of this guide lies not just in executing the assays, but in integrating the results to inform drug design.
Similarly, if genotoxicity or in vivo toxicity were observed, the structural differences between active and inactive analogs would provide critical clues. For example, if a specific N-alkyl substituent consistently leads to a positive micronucleus test, it could indicate that this part of the molecule is susceptible to metabolic activation into a reactive, DNA-damaging species. This knowledge allows chemists to rationally design the next generation of derivatives, modifying or replacing the liabilities while retaining the desired pharmacological activity.
Conclusion
The development of novel therapeutics based on the 4-Phenylpiperidin-3-ol hydrochloride scaffold holds significant promise. However, realizing this potential safely and efficiently requires a disciplined, multi-faceted approach to toxicity screening. By integrating a tiered system of in vitro and in vivo assays, grounded in internationally recognized guidelines, researchers can generate the high-quality, comparative data needed for confident lead candidate selection. This guide provides the strategic framework and detailed methodologies to not only identify potential hazards but to understand their structural basis, ultimately paving the way for the development of safer and more effective medicines.
References
TTS Laboratory Services. (n.d.). AMES Test – OECD 471. Retrieved from [Link]
International Council for Harmonisation. (2012). S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. Retrieved from [Link]
Organisation for Economic Co-operation and Development. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]
Syngene. (n.d.). OECD 471: Bacterial reverse mutation test (Ames). Retrieved from [Link]
International Council for Harmonisation. (2011). Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use S2(R1). Retrieved from [Link]
Çikla, P., Ceylan, S., Sezer, E., Küçükgüzel, I., & Tatar, E. (2014). Synthesis of 3-aroyl-4-aryl-1-isopropylamino-4-piperidinols and evaluation of the cytotoxicities of the compounds against human hepatoma and breast cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 589-595. Retrieved from [Link]
Organisation for Economic Co-operation and Development. (2023). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]
National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]
U.S. Food and Drug Administration. (2012). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. Retrieved from [Link]
YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class). Retrieved from [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
Cyprotex. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1). Retrieved from [Link]
Corvi, R., & Madia, F. (2017). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 813, 1-13. Retrieved from [Link]
IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). Retrieved from [Link]
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]
Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved from [Link]
SlideShare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved from [Link]
MDG, Inc. (n.d.). Acute Oral Toxicity Test. Retrieved from [Link]
Food and Drug Administration, Taiwan. (2024). ICH S2(R1): Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. Retrieved from [Link]
Wikipedia. (n.d.). Ames test. Retrieved from [Link]
Organisation for Economic Co-operation and Development. (2014). OECD Guideline for the Testing of Chemicals 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]
Vivotecnia. (n.d.). Ames Test - Confirmatory test included - OECD 471. Retrieved from [Link]
Organisation for Economic Co-operation and Development. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Series on Testing and Assessment, No. 129. Retrieved from [Link]
U.S. Food and Drug Administration. (2020). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. Retrieved from [Link]
Karhu, T., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(2), 275-276. Retrieved from [Link]
Axol Bioscience. (2023). Human iPSCs: valuable models for cardiotoxicity screening. Retrieved from [Link]
Asian Journal of Pharmaceutical Research. (2021). Acute Toxicity study of Synthesized drug and Herbal Product. Retrieved from [Link]
Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving Beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449. Retrieved from [Link]
ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Retrieved from [Link]
Łowicki, D., & de la Torre, B. G. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302, 117203. Retrieved from [Link]
World Health Organization. (2017). Section 4.5 Genotoxicity. Retrieved from [Link]
U.S. National Library of Medicine. (n.d.). Genotoxic activity of 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid and its peptidyl derivatives determined by Ames and SOS response tests. Retrieved from [Link]
Semantic Scholar. (n.d.). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Retrieved from [Link]
Frontiers. (2022). Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds. Retrieved from [Link]
Masłowska-Lipowicz, I., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. International Journal of Molecular Sciences, 19(4), 1243. Retrieved from [Link]
MDPI. (2025). N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. Retrieved from [Link]
ResearchGate. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl. Retrieved from [Link]